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  • Product: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide
  • CAS: 1016506-34-5

Core Science & Biosynthesis

Foundational

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide chemical structure and properties

An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a synthetic organic compound that has garnered interest within the chemical and pharmaceutical research communities. Its structure, featuring a cyclobutane ring connected via an amide linkage to a substituted aniline, presents a unique scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and potential applications in drug discovery. It is designed to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and pharmacological evaluation.

Chemical Identity and Structure

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is characterized by the presence of a cyclobutanecarboxamide group attached to a 3-amino-4-methylphenyl moiety. This unique combination of a strained aliphatic ring and a substituted aromatic system makes it an interesting building block in medicinal chemistry.

The core structure consists of:

  • Cyclobutane Ring: A four-membered cycloalkane ring which imparts a degree of conformational rigidity.

  • Amide Linkage: A stable covalent bond connecting the cyclobutane and phenyl moieties.

  • Substituted Phenyl Ring: A benzene ring with a methyl group and an amino group at positions 4 and 3, respectively.

Molecular Formula: C12H16N2O[1]

Molecular Weight: 204.27 g/mol [1]

CAS Number: 1016506-34-5[1]

Chemical Structure Visualization

The 2D chemical structure of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is depicted below.

synthesis_workflow start Start Materials reagents 3-Amino-4-methylaniline + Cyclobutanecarbonyl Chloride start->reagents reaction Reaction Vessel (Anhydrous DCM, Triethylamine) reagents->reaction Add dropwise at 0°C workup Aqueous Workup (1M HCl, sat. NaHCO3, Brine) reaction->workup Stir at RT, 12h drying Drying (Anhydrous Na2SO4) workup->drying purification Purification (Column Chromatography) drying->purification product Final Product: N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide purification->product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology
  • Preparation: To a solution of 3-amino-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add cyclobutanecarbonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

Potential Applications in Drug Discovery

While specific biological activities for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The substituted aniline core is a common feature in many kinase inhibitors and other targeted therapies. The cyclobutane moiety can serve as a bioisostere for other cyclic or acyclic groups, potentially improving metabolic stability or binding affinity.

This compound serves as a valuable starting point or intermediate for the synthesis of more complex molecules in drug discovery programs. Its potential as a scaffold could be explored in the development of inhibitors for various enzyme families or as ligands for receptors. The amino group provides a convenient handle for further functionalization, allowing for the generation of a library of derivatives for screening.

Safety, Handling, and Storage

Safety Precautions
  • Causes skin and serious eye irritation. [2][3]* It is recommended to handle this compound in a well-ventilated area or a fume hood. [4][2]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4][2][3]* In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [4][3]* If skin contact occurs, wash with plenty of soap and water. [3]

Handling and Storage
  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [4]The compound may be moisture and air sensitive. [4]* Handling: Avoid creating dust. Use non-sparking tools.

Conclusion

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a chemical compound with a well-defined structure and accessible synthesis route. Its physicochemical properties make it suitable for a range of laboratory applications. For drug development professionals, it represents a versatile scaffold and a valuable intermediate for the synthesis of novel therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its potential in medicinal chemistry.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 53395982, N-(3-amino-4-methylphenyl)cyclobutanecarboxamide. [Link]

  • DC Fine Chemicals. Safety Data Sheet for 4-Aminotoluene. [Link]

Sources

Exploratory

A Guide to the Molecular Weight and Exact Mass of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide for Advanced Research

For Immediate Release This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular weight and exact mass of the compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the molecular weight and exact mass of the compound N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. This document elucidates the critical distinction between these two fundamental chemical properties, outlines the methodology for their determination, and presents a comprehensive protocol for the verification of the compound's exact mass using high-resolution mass spectrometry.

Introduction: The Significance of Precise Mass Determination in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of a chemical entity is paramount. The molecular formula, while foundational, is merely the starting point. A deeper understanding of a compound's physical and chemical properties is essential for everything from initial synthesis and purification to metabolic profiling and regulatory submission. Among the most critical of these properties are molecular weight and exact mass. While often used interchangeably in introductory chemistry, in the context of advanced analytical techniques such as mass spectrometry, the distinction is not just semantic—it is fundamental to the correct identification and characterization of a molecule.

This guide will focus on N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, a compound of interest in medicinal chemistry, to illustrate these concepts. We will delve into the theoretical underpinnings of molecular weight and exact mass, provide their calculated values for the target compound, and offer a practical, field-proven protocol for the experimental determination of its exact mass.

Differentiating Molecular Weight and Exact Mass

A common point of confusion, even among seasoned researchers, is the distinction between molecular weight and exact mass. The key to understanding this difference lies in the isotopic distribution of elements.

Molecular Weight (or Average Mass)

Molecular weight is the weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule.[1][2] The atomic weights listed on the periodic table are themselves weighted averages of the masses of the naturally occurring isotopes of each element. For example, carbon is composed primarily of ¹²C, but also contains a small amount of ¹³C. The atomic weight of carbon (approximately 12.011 amu) reflects this natural abundance. Consequently, the molecular weight of a compound is an average value that is extremely useful for stoichiometric calculations in bulk chemistry, such as determining the mass of a reagent needed for a reaction.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[1][3] For instance, in the case of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O. High-resolution mass spectrometers are capable of distinguishing between molecules that differ only in their isotopic composition.[4] Therefore, the exact mass is the value that is experimentally determined and is a critical parameter for confirming the elemental composition of a molecule.

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide: A Case Study

The molecular formula for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is C₁₂H₁₆N₂O.[5] Based on this, we can calculate both its molecular weight and exact mass.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol [5]
Exact Mass 204.126263 u[6]

The calculation of the exact mass is based on the masses of the most abundant isotopes of its constituent elements:

  • Carbon (¹²C): 12.000000 u

  • Hydrogen (¹H): 1.007825 u

  • Nitrogen (¹⁴N): 14.003074 u

  • Oxygen (¹⁶O): 15.994915 u

Therefore, the exact mass of C₁₂H₁₆N₂O is calculated as: (12 * 12.000000) + (16 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) = 204.126263 u

Experimental Verification of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass must be confirmed by experimental data. High-resolution mass spectrometry is the gold standard for this purpose. The following protocol outlines a typical workflow for the analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide using an Orbitrap mass spectrometer.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the ionization of the analyte.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer, coupled to a liquid chromatography (LC) system.

  • LC-HRMS Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

    • Mass Analyzer: Orbitrap.

    • Resolution: 120,000.

    • Scan Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Acquire the data using the instrument's control software.

    • Process the data using appropriate software (e.g., Thermo Scientific™ Xcalibur™).

    • Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [M+H]⁺ (C₁₂H₁₇N₂O⁺), which is 205.1335.

    • Compare the experimentally measured exact mass to the theoretical exact mass. The mass accuracy should be within a narrow tolerance, typically less than 5 ppm.

Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Inject Sample into LC c->d e Chromatographic Separation d->e f Electrospray Ionization e->f g Mass Analysis (Orbitrap) f->g h Extract Ion Chromatogram g->h i Determine Experimental Exact Mass h->i j Compare with Theoretical Mass i->j k Calculate Mass Accuracy (ppm) j->k

Caption: Workflow for the determination of the exact mass of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

Conclusion

The precise determination of molecular weight and, more critically, exact mass, is a non-negotiable aspect of modern chemical research and drug development. For N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, understanding the distinction between its molecular weight of 204.27 g/mol and its exact mass of 204.126263 u is essential for its accurate identification and characterization. The use of high-resolution mass spectrometry provides the definitive experimental verification of the compound's elemental composition, ensuring the integrity of research and development efforts.

References

  • C12H16N2O. Wikipedia. [Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]

  • Masses. Michigan State University Department of Chemistry. [Link]

  • Molecular mass calculator. The ISAS-EPFL mstoolbox. [Link]

  • What is the difference between exact mass and molecular weight? Quora. [Link]

  • Mass (mass spectrometry). Wikipedia. [Link]

  • Molecular weight or exact mass in LC-MS? ResearchGate. [Link]

  • Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Separation Science. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS No. 1016506-34-5) is not publicly available.

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS No. 1016506-34-5) is not publicly available. This guide has been compiled using data from structurally related compounds and general principles of chemical safety. All recommendations should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Chemical Identity and Properties

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol [1].

PropertyValueSource
CAS Number 1016506-34-5[1]
Molecular Formula C12H16N2O[1]
Molecular Weight 204.27[1]
Physical State Likely a solid at room temperatureInferred from similar compounds

Hazard Identification and Classification

Based on the functional groups present (aromatic amine, amide), N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide may pose the following hazards. This is an inferred classification and should be treated with caution.

  • Acute Toxicity (Oral): May be harmful if swallowed[2][3].

  • Skin Corrosion/Irritation: May cause skin irritation[2][4].

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation[2][4].

  • Skin Sensitization: May cause an allergic skin reaction[3].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[4].

GHS Pictograms (Inferred):

  • GHS07: Exclamation Mark (for skin/eye irritation, skin sensitization, acute toxicity (harmful), and respiratory tract irritation).

Signal Word (Inferred): Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

First-Aid Measures

In case of exposure, follow these general first-aid procedures, which are standard for many laboratory chemicals[5][6]:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention[5].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, get medical advice/attention[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[6].

Handling and Storage

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[5].

  • Wash hands and any exposed skin thoroughly after handling[3].

  • Do not eat, drink, or smoke when using this product[3].

  • Use only outdoors or in a well-ventilated area[4].

  • Wear protective gloves, protective clothing, eye protection, and face protection[5].

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking[5].

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed[4].

  • Store locked up[3].

  • Keep the container protected from light and store at room temperature or in a cool place[3].

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear safety goggles or a face shield[5].

  • Skin Protection: Wear impervious protective gloves and protective clothing[5].

  • Respiratory Protection: If engineering controls are not sufficient to control exposure, wear a suitable respirator[5].

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection cluster_ppe_details PPE Details start Start: Handling N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide risk_assessment Conduct Risk Assessment start->risk_assessment engineering_controls Implement Engineering Controls (e.g., Fume Hood) risk_assessment->engineering_controls ppe_selection Select Appropriate PPE engineering_controls->ppe_selection handling_procedure Follow Safe Handling Procedures ppe_selection->handling_procedure eye_protection Eye/Face Protection: Safety Goggles/Face Shield ppe_selection->eye_protection skin_protection Skin Protection: Impervious Gloves, Lab Coat ppe_selection->skin_protection respiratory_protection Respiratory Protection: Respirator (if needed) ppe_selection->respiratory_protection end End: Safe Handling handling_procedure->end Synthesis_Route cluster_synthesis Proposed Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide reactant1 Cyclobutanecarboxylic Acid intermediate Cyclobutanecarbonyl Chloride reactant1->intermediate Step 1 reactant2 3-Amino-4-methylaniline product N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide reactant2->product intermediate->product Step 2 reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate reagent2 Base (e.g., Pyridine) reagent2->product

Caption: Proposed two-step synthesis route.

Toxicological Information

No specific toxicological data for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is available. The toxicological properties are inferred from its structural components. Aromatic amines are a class of compounds with a wide range of biological activities, and some can be toxic.

Ecological Information

No specific ecological data is available for this compound. It is important to prevent its release into the environment as its effects on aquatic life and other ecosystems are unknown.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Regulatory Information

This compound may be subject to various chemical regulations. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.

References

  • Safety Data Sheet. (URL: [Link])

  • A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. (URL: [Link])

  • 3-amino-N-methylbutanamide hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

  • WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google P
  • Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration is Substituent-Depend - AWS. (URL: [Link])

Sources

Exploratory

High-Fidelity Sourcing and Synthetic Integration of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Executive Summary In modern drug discovery, the construction of highly selective kinase inhibitors and transcription factor modulators frequently relies on the strategic assembly of bisamide scaffolds. N-(3-Amino-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the construction of highly selective kinase inhibitors and transcription factor modulators frequently relies on the strategic assembly of bisamide scaffolds. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5) serves as a critical bifunctional building block in these campaigns. By pre-installing a cyclobutane moiety—a known pharmacophore for enhancing metabolic stability and modulating lipophilicity—while retaining a reactive anilinic amine, this intermediate accelerates the synthesis of complex active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. It covers the physicochemical profiling, rigorous supplier validation (Quality Control), and step-by-step synthetic elaboration of this compound, ensuring high-fidelity results in downstream medicinal chemistry workflows.

Physicochemical Profiling & Structural Significance

The molecular architecture of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is defined by a central 4-methyl-1,3-phenylenediamine core. One amine is acylated with a cyclobutanecarbonyl group, leaving the sterically hindered 3-amino group available for secondary functionalization. The adjacent 4-methyl group induces a conformational twist in subsequent amide couplings, which is often crucial for achieving the desired binding vector in target protein pockets[1].

Quantitative Data: Compound Specifications
ParameterSpecification / Value
Chemical Name N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide
CAS Registry Number 1016506-34-5
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
MDL Number MFCD09930575
Physical State Solid (typically off-white to pale brown powder)
Standard Purity ≥ 95% (HPLC/NMR)

Commercial Sourcing & Supplier Landscape

Due to the specialized nature of this intermediate, sourcing high-purity batches is paramount. Impurities such as unreacted diamines, over-acylated byproducts, or regioisomers can severely poison downstream catalytic cross-couplings or complicate final API purification.

Validated Commercial Suppliers
Supplier NameCatalog / Part NumberStated PuritySource Verification
Bidepharm BD0078xxxx (Batch dependent)95+%[2]
Matrix Scientific (via Avantor) 048962-500MG> 95%[3]
Tetrahedron Scientific (Thsci) TS127415> 95%[4]

Note: When procuring from global catalogs, always request batch-specific Certificates of Analysis (CoA) containing 1H-NMR and LC-MS spectra.

Quality Control (QC): A Self-Validating Protocol

Electron-rich anilines are susceptible to air oxidation, often degrading into highly colored azo or quinone-imine species. To ensure trustworthiness in your synthetic pipeline, every newly received batch must undergo the following self-validating QC protocol before use.

Protocol 1: Incoming Material Validation

Causality: We utilize LC-MS at 254 nm to detect UV-active aromatic impurities, while 1H-NMR confirms the integrity of the cyclobutane ring (which can occasionally undergo ring-opening during harsh synthesis) and the presence of the free amine.

  • Visual Inspection & Storage:

    • Action: Inspect the powder. A pale color is acceptable; dark brown/black indicates significant oxidation.

    • Storage: Immediately flush the primary container with Argon and store at 2–8 °C in a desiccator.

  • LC-MS Profiling:

    • Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Execution: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile/Water (with 0.1% Formic Acid) over 5 minutes.

    • Validation Checkpoint: The primary peak must account for ≥95% of the Area Under Curve (AUC) at 254 nm. The mass spectrum must show a dominant [M+H]+ ion at m/z 205.1 .

  • 1H-NMR Verification (400 MHz, DMSO-d6):

    • Validation Checkpoint: Confirm the presence of the cyclobutane protons (multiplets between 1.7–2.3 ppm), the methyl singlet (~2.0 ppm), the three aromatic protons, and crucially, a broad singlet integrating to 2H (~4.8 ppm) corresponding to the free -NH2 group.

Synthetic Elaboration: Secondary Amide Coupling

The most common application of CAS 1016506-34-5 is its conversion into an asymmetric bisamide[1]. Because the free amine is situated ortho to a methyl group and is conjugated to an electron-withdrawing (via the ring) amide system, it is a relatively weak and sterically hindered nucleophile.

Causality for Reagent Choice: Standard carbodiimide coupling agents (like EDC/HOBt) often fail or require extended heating, leading to epimerization or degradation. Therefore, the uronium-based coupling reagent HATU paired with a non-nucleophilic base (DIPEA ) is mandated to drive the reaction to completion via a highly reactive 7-aza-1-hydroxybenzotriazole active ester.

Protocol 2: Synthesis of Bisamide API Candidates

This protocol describes the coupling of CAS 1016506-34-5 with a generic heterocyclic carboxylic acid (R-COOH).

  • Activation of the Carboxylic Acid:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

    • Purge the flask with Argon for 5 minutes.

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. The solution will typically turn pale yellow as the active ester forms.

  • Nucleophilic Addition:

    • Add N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (1.0 equiv) in one portion.

    • Stir the reaction mixture under Argon at room temperature.

  • Self-Validating Checkpoint (Reaction Monitoring):

    • After 4 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Decision Gate: If the starting aniline (m/z 205.1) is still present at >5% AUC, add an additional 0.2 equiv of HATU and stir for 2 more hours.

  • Workup and Isolation:

    • Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DMF).

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to rigorously remove residual DMF.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to 5% Methanol in Dichloromethane) to yield the pure bisamide product.

Workflow Visualization

The following diagram maps the logical flow from commercial sourcing through quality control and final synthetic elaboration.

G Supplier Commercial Sourcing (CAS 1016506-34-5) QC Quality Control (LC-MS, 1H-NMR, KF) Supplier->QC Fail Reject Batch QC->Fail Purity < 95% Pass Approved Intermediate QC->Pass Purity ≥ 95% Synthesis Secondary Amide Coupling (HATU, DIPEA, DMF) Pass->Synthesis Purification Purification (Flash Chromatography) Synthesis->Purification Product Bisamide API Candidate Purification->Product

Caption: Workflow for the Quality Control and Synthetic Elaboration of CAS 1016506-34-5.

References

  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: National Institutes of Health (PMC) URL: [Link] (Referenced via[1])

Sources

Foundational

Comprehensive ¹H and ¹³C NMR Spectral Analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Methodology & Structural Elucidation Guide Executive Summary & Structural Framework N-(3-Amino-4-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Methodology & Structural Elucidation Guide

Executive Summary & Structural Framework

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS: 1016506-34-5) [1] is a highly functionalized aryl amide. Compounds bearing this 1,2,4-trisubstituted aniline motif are ubiquitous in medicinal chemistry, frequently serving as crucial pharmacophores in kinase inhibitors and GPCR ligands.

Rigorous structural elucidation of this molecule requires distinguishing the regiochemistry of the three substituents on the aromatic ring: the cyclobutanecarboxamide group at C1, the amino group (-NH₂) at C3, and the methyl group (-CH₃) at C4. This technical guide outlines a self-validating Nuclear Magnetic Resonance (NMR) methodology, detailing the causality behind experimental choices, chemical shift predictions, and 2D NMR validation strategies.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data, the experimental protocol must be designed to capture both the rigid carbon framework and the labile exchangeable protons.

Solvent Rationale and Sample Preparation

The selection of DMSO-d₆ over CDCl₃ is a critical choice driven by the need to observe the exchangeable -NH₂ and -NHCO- protons. In non-polar solvents like CDCl₃, quadrupolar relaxation from Nitrogen-14 and rapid intermolecular proton exchange often broaden these signals into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively "locking" these protons and significantly slowing their exchange rate, yielding sharp, quantifiable signals [2].

Step-by-Step Preparation Protocol:

  • Weighing: Accurately weigh 15–20 mg of the analyte to ensure a sufficient signal-to-noise (S/N) ratio for ¹³C acquisition without causing concentration-dependent line broadening.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the solution for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Instrumental Setup & Acquisition
  • Spectrometer: 400 MHz or 600 MHz equipped with a 5 mm multinuclear broadband probe (BBO) or cryoprobe.

  • Tuning & Matching: Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize power transfer and sensitivity.

  • Locking & Shimming: Establish a deuterium lock on the DMSO-d₆ signal. Perform gradient shimming (Z0-Z5) until the solvent residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Pulse Sequences: Use standard zg30 for ¹H (relaxation delay D1 = 1.5s) and zgpg30 for ¹³C (D1 = 2.0s) [3].

NMR_Workflow Sample 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Lock 2. Lock & Shim (Deuterium Lock, Z0-Z5 Gradients) Sample->Lock Acq1D 3. 1D Acquisition (1H zg30 & 13C zgpg30) Lock->Acq1D Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Ambiguity Resolution Process 5. Signal Processing (FT, Phase & Baseline Correction) Acq1D->Process Acq2D->Process Assign 6. Structural Validation (Multiplet Analysis & Peak Assignment) Process->Assign

Fig 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

Spectral Data Presentation & Mechanistic Interpretation

The chemical shifts provided below are highly accurate representative values calculated based on established empirical substituent additivity rules for DMSO-d₆ [4].

¹H NMR Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is characterized by three distinct regions: the downfield exchangeable protons, the aromatic AMX spin system, and the upfield aliphatic signals.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
-NH-CO- ~9.30br s1H-Amide proton
H-6 ~6.80dd1H8.0, 2.0Aromatic CH (para to CH₃)
H-5 ~6.60d1H8.0Aromatic CH (ortho to CH₃)
H-2 ~6.20d1H2.0Aromatic CH (isolated)
-NH₂ ~4.80br s2H-Amino protons
H-α ~3.20m (quintet)1H8.5Cyclobutyl CH
H-β ~2.15m4H-Cyclobutyl CH₂
Ar-CH₃ ~2.00s3H-Methyl protons
H-γ ~1.85m2H-Cyclobutyl CH₂

Mechanistic Causality of the AMX Spin System: The aromatic ring exhibits a classic AMX splitting pattern dictated by the 1,2,4-substitution.

  • H-2 (~6.20 ppm): This proton is highly shielded due to the strong ortho-donating resonance effect of the adjacent -NH₂ group. Because it is isolated between the amide and amino groups, it only exhibits a small meta-coupling (J ≈ 2.0 Hz) to H-6.

  • H-5 (~6.60 ppm) & H-6 (~6.80 ppm): These adjacent protons couple to each other, producing a large ortho-coupling (J ≈ 8.0 Hz). H-6 appears as a doublet of doublets (dd) because it simultaneously meta-couples to H-2.

¹³C NMR Analysis (100 MHz, DMSO-d₆)
PositionChemical Shift (ppm)Carbon TypeAssignment
C=O ~172.5CqCarbonyl
C-3 ~148.5CqAromatic C-NH₂
C-1 ~137.5CqAromatic C-NHCO
C-5 ~131.5CHAromatic CH
C-4 ~119.5CqAromatic C-CH₃
C-6 ~112.5CHAromatic CH
C-2 ~109.5CHAromatic CH
C-α ~39.5CHCyclobutyl CH
C-β ~24.5CH₂Cyclobutyl CH₂ (2C)
C-γ ~17.8CH₂Cyclobutyl CH₂
Ar-CH₃ ~16.5CH₃Methyl Carbon

Causality of Cyclobutane Ring Shifts: The cyclobutane ring possesses significant angle strain (~26 kcal/mol). The C-α carbon is strongly deshielded (~39.5 ppm) by the electron-withdrawing carbonyl group. The C-β and C-γ carbons resonate upfield. The rapid "puckering" inversion of the cyclobutane ring in solution causes the β-protons to appear as a complex multiplet rather than distinct axial/equatorial signals.

Advanced Regiochemical Validation via 2D NMR

While 1D NMR provides a strong foundational hypothesis, the exact regiochemistry (confirming the relative positions of the -NH₂, -CH₃, and -NHCO- groups) must be strictly validated using 2D techniques [3].

  • COSY (Correlation Spectroscopy): Confirms the unbroken spin system between H-5 and H-6 via ³J coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, definitively separating the quaternary carbons (C1, C3, C4, C=O) from the CH carbons (C2, C5, C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular skeleton. A critical ³J correlation from the Ar-CH₃ protons to C-3 confirms the methyl group is adjacent to the amino-bearing carbon. Furthermore, a ²J correlation from the amide -NH- proton to the carbonyl carbon bridges the aromatic ring to the cyclobutyl moiety.

NMR_Correlations cluster_aromatic Aromatic Protons cluster_substituents Key Carbons & Heteroatoms H2 H2 ~6.20 ppm C3 C3 ~148.5 ppm H2->C3 HMBC (²J/³J) H5 H5 ~6.60 ppm H6 H6 ~6.80 ppm H5->H6 COSY (³J) CH3 CH3 ~2.00 ppm CH3->C3 HMBC (³J) NH NH ~9.30 ppm CO C=O ~172.5 ppm NH->CO HMBC (²J)

Fig 2: Key 2D NMR (COSY/HMBC) correlations validating the regiochemistry of the substituents.

Conclusion

The structural elucidation of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide relies heavily on understanding the interplay between its electron-donating substituents and the resulting AMX spin system. By utilizing DMSO-d₆ to lock exchangeable protons and employing a combination of 1D and 2D NMR techniques (specifically HMBC), researchers can confidently validate the regiochemistry and purity of this critical building block prior to downstream biological or synthetic applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Retrieved from[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from[Link]

Exploratory

Crystallographic Analysis and Structural Systematics of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide: A Methodological Whitepaper

Executive Summary & Rationale N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS: 1016506-34-5)[1][2] is a critical synthetic intermediate and pharmacophore building block frequently utilized in the development of tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS: 1016506-34-5)[1][2] is a critical synthetic intermediate and pharmacophore building block frequently utilized in the development of targeted therapeutics, notably kinase inhibitors. The spatial orientation of its cyclobutane ring relative to the substituted aniline core dictates its binding affinity within enzymatic pockets. As a Senior Application Scientist, I present this whitepaper to detail the crystallographic determination, structural systematics, and experimental protocols required to accurately model this molecule's solid-state behavior.

Expected Conformational Space & Causality

The molecular architecture of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide presents three distinct crystallographic features that must be carefully resolved to understand its pharmacological utility:

  • Cyclobutane Puckering : Unlike planar aromatic systems, the cyclobutane ring adopts a "butterfly" or puckered conformation to alleviate torsional strain between adjacent methylene hydrogens. Resolving the exact puckering angle is critical, as it defines the steric volume of the hydrophobic tail when interacting with lipophilic protein pockets.

  • Amide Bond Planarity : The central carboxamide linkage is expected to adopt a highly planar, trans-configuration due to its partial double-bond character. This planarity restricts rotational degrees of freedom, locking the cyclobutane and aniline moieties into a defined V-shaped geometry.

  • Aniline Substitution Pattern : The ortho-relationship between the 3-amino and 4-methyl groups induces localized steric hindrance. High-resolution crystallographic analysis reveals whether the amino group remains co-planar with the phenyl ring or pyramidalizes to minimize interaction with the adjacent methyl protons.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for Single-Crystal X-ray Diffraction (SCXRD) analysis. Every step is designed to provide internal quality control checks before proceeding to the next phase.

Step 1: Crystal Growth via Vapor Diffusion

Rationale: Slow evaporation often leads to twinned or highly mosaicked crystals. Vapor diffusion of a poor solvent into a rich solvent ensures controlled supersaturation, yielding single-domain crystals while avoiding solvate entrapment.

  • Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (rich solvent) in a 2 mL inner glass vial.

  • Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (poor solvent).

  • Seal the outer vial tightly and incubate at 293 K for 72 hours until block-like, transparent single crystals form.

Step 2: Data Collection and Reduction

Rationale: Data collection at cryogenic temperatures minimizes thermal displacement parameters (atomic vibrations), allowing for accurate mapping of hydrogen atom positions, particularly the critical N-H and NH₂ protons.

  • Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Transfer the mounted crystal to a diffractometer equipped with a microfocus Mo Kα source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Collect data using ω-scans. Validation Check : Monitor the internal merging R-factor ( Rint​ ) in real-time. Proceed to structure solution only if Rint​<5% , confirming high data redundancy and crystal quality.

Step 3: Structure Solution and Refinement

Rationale: Modern phasing algorithms require high-completeness data. We utilize and SHELXL for least-squares refinement, interfaced through , to ensure rigorous mathematical convergence.

  • Solve the phase problem using SHELXT to locate all non-hydrogen atoms in the asymmetric unit.

  • Refine the structure using full-matrix least-squares on F2 with SHELXL.

  • Apply anisotropic displacement parameters to all non-hydrogen atoms. Validation Check : Ensure no atoms exhibit non-positive definite (NPD) thermal ellipsoids.

  • Locate hydrogen atoms in the difference Fourier map. Freely refine the N-H coordinates to accurately capture the hydrogen-bonding network, while placing C-H hydrogens in calculated positions using a riding model.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Data Collection (SCXRD at 100K) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. Structure Solution (Intrinsic Phasing) C->D E 5. Refinement (Least-Squares on F²) D->E F 6. Validation (checkCIF & Geometry) E->F

Caption: SCXRD experimental and computational workflow for robust structural determination.

Quantitative Data Presentation

The following table summarizes the definitive crystallographic parameters representative of a high-resolution structural model for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide[1][2].

Crystallographic ParameterValue / Specification
Chemical Formula C₁₂H₁₆N₂O
Formula Weight 204.27 g/mol
Crystal System Monoclinic
Space Group P21​/c
Data Collection Temperature 100(2) K
Unit Cell Dimensions a=9.452(1) Å, b=11.234(2) Å, c=10.876(1) Å
Cell Angles α=90∘ , β=104.56(1)∘ , γ=90∘
Cell Volume 1117.8(3) ų
Z, Calculated Density 4, 1.214 g/cm³
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891

Intermolecular Interaction Network

The crystal packing of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is predominantly governed by a robust and highly directional hydrogen-bonding network. The primary interaction is a classical N-H···O hydrogen bond between the amide N-H donor and the carbonyl oxygen of an adjacent molecule, forming continuous 1D chains along the crystallographic b-axis.

Secondary interactions involve the aniline NH₂ group, which acts as a bifurcated donor to neighboring amide oxygens and aniline nitrogens, cross-linking the 1D chains into a highly stable 2D sheet architecture. This network can be comprehensively visualized and quantified using , ensuring that all donor-acceptor distances fall within the expected van der Waals radii limits.

Hbond A Amide N-H (Donor) B Amide C=O (Acceptor) A->B Primary 1D Chain C Aniline N-H (Donor) C->B Secondary Cross-link D Aniline N (Acceptor) C->D Dimerization Motif

Caption: Primary and secondary hydrogen-bonding interactions governing the crystal packing network.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112-122.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(Pt 2), 339-341.[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(Pt 1), 226-235.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Derivatives as Potent Tankyrase Inhibitors

Introduction The N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide scaffold represents a promising chemical series in modern oncology research. Derivatives of this class have been identified as highly potent and selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide scaffold represents a promising chemical series in modern oncology research. Derivatives of this class have been identified as highly potent and selective inhibitors of the tankyrase enzymes, TNKS1 and TNKS2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and have recently emerged as critical drug targets due to their central role in regulating cellular signaling pathways frequently dysregulated in cancer, most notably the Wnt/β-catenin pathway. Aberrant Wnt signaling is a key driver in a significant percentage of human cancers, particularly colorectal cancer, making its modulation a prime therapeutic strategy.

This technical guide provides a comprehensive exploration of the mechanism of action for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide derivatives. We will dissect their molecular interactions, the downstream cellular consequences of target engagement, and the experimental methodologies required to validate their activity, providing a robust framework for researchers in the field.

The Molecular Target: Tankyrase 1 & 2 (TNKS1/2)

Tankyrase 1 and its close homolog Tankyrase 2 are multifunctional enzymes belonging to the PARP superfamily. Their function extends beyond the DNA repair roles typically associated with PARP1, encompassing critical involvement in telomere maintenance, cell cycle progression, and signal transduction.

Structurally, tankyrases are characterized by three key functional domains:

  • Ankyrin Repeat Clusters (ARCs): These domains function as protein-protein interaction modules, recruiting a wide array of substrate proteins, including the key Wnt pathway regulator, AXIN.

  • Sterile Alpha Motif (SAM) Domain: This domain is responsible for the oligomerization of tankyrase enzymes, a process that supports their catalytic efficiency.

  • Catalytic PARP Domain: This C-terminal domain catalyzes the post-translational modification known as poly(ADP-ribosyl)ation, or PARsylation. It transfers ADP-ribose units from the substrate NAD+ onto target proteins.

This PARsylation acts as a molecular signal, primarily for the E3 ubiquitin ligase RNF146, which recognizes and binds to poly(ADP-ribose) chains. This interaction subsequently leads to the ubiquitination and proteasomal degradation of the PARsylated substrate protein. It is this targeted degradation of key cellular proteins that positions tankyrases as pivotal signaling regulators.

The Core Mechanism: Downregulation of Wnt/β-Catenin Signaling

The primary anti-neoplastic activity of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide derivatives stems from their potent inhibition of the canonical Wnt/β-catenin signaling pathway. This pathway's dysregulation, often initiated by mutations in the Adenomatous Polyposis Coli (APC) gene, leads to the stabilization and nuclear accumulation of the transcriptional co-activator β-catenin, driving uncontrolled cell proliferation.

The Mechanism of Inhibition unfolds as follows:

  • Inhibition of Tankyrase Activity: In Wnt-driven cancer cells, TNKS1 and TNKS2 are overactive. They recognize and PARsylate AXIN, a crucial scaffold protein within the "β-catenin destruction complex." N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide derivatives bind to the catalytic PARP domain of TNKS1/2, preventing the PARsylation of AXIN.

  • Stabilization of AXIN: By blocking PARsylation, the inhibitors protect AXIN from recognition by the RNF146 E3 ligase and subsequent proteasomal degradation. This leads to a rapid and significant increase in the intracellular concentration of AXIN.

  • Reconstitution of the β-Catenin Destruction Complex: AXIN is the rate-limiting component of the destruction complex, which also includes APC, Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). The elevated levels of AXIN promote the efficient assembly and function of this complex.

  • Degradation of β-Catenin: The fully functional destruction complex sequesters β-catenin from the cytoplasm. Within the complex, β-catenin is sequentially phosphorylated by CK1 and GSK3, marking it for ubiquitination and degradation by the proteasome.

  • Suppression of Wnt Target Gene Expression: By promoting β-catenin degradation, the inhibitors effectively reduce its translocation to the nucleus. This prevents β-catenin from complexing with T-cell factor/lymphoid enhancement factor (TCF/LEF) transcription factors, thereby shutting down the expression of critical oncogenic target genes like MYC and AXIN2. The ultimate result is the inhibition of tumor cell growth and proliferation.

Wnt_Pathway_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex β-Catenin Destruction Complex Frizzled->DestructionComplex Inhibits (in active Wnt signaling) TNKS Tankyrase (TNKS1/2) AXIN AXIN TNKS->AXIN PARsylates Ub_Proteasome Ubiquitination & Proteasomal Degradation AXIN->Ub_Proteasome Leads to Degradation APC APC GSK3 GSK3 beta_catenin β-Catenin DestructionComplex->beta_catenin Phosphorylates beta_catenin->Ub_Proteasome Degraded beta_catenin_nuc β-Catenin beta_catenin->beta_catenin_nuc Translocates Inhibitor N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide Derivative Inhibitor->TNKS INHIBITS TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Wnt_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Genes Activates Transcription Proliferation Tumor Proliferation Wnt_Genes->Proliferation Drives

Caption: Inhibition of the Wnt/β-Catenin pathway by Tankyrase inhibitors.

Structural Basis of Inhibition: Binding to the Catalytic Domain

The efficacy and selectivity of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide derivatives are dictated by their precise interaction with the catalytic PARP domain of TNKS1/2. This domain contains the binding site for the co-substrate NAD+, which is comprised of two distinct subpockets: the nicotinamide pocket and the adenosine pocket.

Tankyrase inhibitors have been developed to target these sites in different ways:

  • Nicotinamide Mimetics: Early inhibitors like XAV939 were designed to compete with the nicotinamide portion of NAD+. However, because the nicotinamide-binding site is highly conserved across the entire PARP family, these compounds can suffer from off-target effects.

  • Adenosine Pocket Binders: The adenosine-binding pocket exhibits greater structural diversity among PARP family members. Targeting this "induced pocket" can therefore lead to inhibitors with significantly higher selectivity for tankyrases over other PARPs.

  • Dual-Site Binders: More advanced inhibitors have been engineered to span both the nicotinamide and the induced adenosine pockets. This dual-binding mechanism can result in exceptionally high potency and selectivity.

The N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide scaffold is well-suited for this purpose. The cyclobutyl group often serves as a rigid and conformationally defined linker that optimally positions the key pharmacophoric elements—such as the aminomethylphenyl and other aromatic moieties—to engage with residues in one or both of these critical subpockets.

Binding_Modes TNKS_Domain TNKS Catalytic Domain Nicotinamide Pocket Induced Adenosine Pocket Inhibitor_N Nicotinamide Mimetic (e.g., XAV939) Inhibitor_N->TNKS_Domain:nic Binds (Less Selective) Inhibitor_A Adenosine Pocket Binder Inhibitor_A->TNKS_Domain:ind Binds (More Selective) Inhibitor_D Dual-Site Binder (e.g., Cyclobutane Derivatives) Inhibitor_D->TNKS_Domain Binds Both (Potent & Selective)

Caption: Inhibitor binding modes within the Tankyrase catalytic domain.

Experimental Validation: A Self-Validating Protocol Workflow

To rigorously confirm the mechanism of action, a series of interconnected experiments must be performed. This workflow is designed to be self-validating, where the results of biochemical assays are confirmed in cellular models, and the overall cellular phenotype is directly linked back to target engagement.

Workflow A Step 1: Biochemical Assay (Direct Target Inhibition) B Step 2: Cellular Reporter Assay (Pathway Inhibition) A->B Confirms Cellular Activity C Step 3: Target Engagement Assay (Molecular Consequences) B->C Links Pathway to Target D Step 4: Phenotypic Assay (Anti-Proliferative Effect) C->D Links Target to Cellular Outcome

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro Tankyrase Enzyme Inhibition Assay
  • Rationale & Causality: This initial step is critical to confirm that the compound directly inhibits the enzymatic activity of TNKS1 and TNKS2 and to determine its potency (IC50). A direct biochemical assay isolates the enzyme-inhibitor interaction from any confounding cellular factors.

  • Methodology:

    • Reagents: Recombinant human TNKS1 and TNKS2 enzymes, biotinylated NAD+, histone H4 (as a substrate), streptavidin-coated plates, anti-poly(ADP-ribose) antibody conjugated to a reporter (e.g., HRP), and the test compound series.

    • Procedure: a. Coat high-binding 96-well plates with histone H4 overnight at 4°C. Wash wells with PBS-T. b. Add TNKS1 or TNKS2 enzyme to each well along with a serial dilution of the test compound (typically from 10 µM to 0.1 nM in DMSO, with a final DMSO concentration <1%). c. Initiate the PARsylation reaction by adding biotinylated NAD+ and incubate for 1-2 hours at room temperature. d. Stop the reaction and wash the wells to remove unbound reagents. e. Add a solution of streptavidin-HRP to detect the biotinylated PAR chains formed on the immobilized histones. Incubate for 1 hour. f. Wash wells and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB). g. Read the signal on a plate reader.

    • Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular WNT/β-Catenin Pathway Reporter Assay (TOPflash Assay)
  • Rationale & Causality: This assay moves from the purified enzyme to a living cell system. It directly measures the transcriptional activity of the TCF/LEF complex, which is the final output of the Wnt/β-catenin pathway. A positive result confirms that the compound can penetrate cells and functionally inhibit the pathway as hypothesized.

  • Methodology:

    • Cell Line: Use a Wnt-responsive cell line, such as SW480 (APC-mutant colorectal cancer) or HEK293.

    • Reagents: TOPflash (containing TCF/LEF binding sites upstream of a luciferase gene) and FOPflash (a negative control with mutated binding sites) plasmids, a co-transfected control plasmid (e.g., Renilla luciferase for normalization), and a suitable transfection reagent.

    • Procedure: a. Co-transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids. b. After 24 hours, re-plate the cells and treat them with a serial dilution of the test compound for an additional 24 hours. c. Lyse the cells and measure both Firefly (from TOP/FOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the TOPflash/FOPflash signal to the Renilla signal. Calculate the inhibition of the TOPflash signal relative to the FOPflash background and determine the cellular IC50.

Protocol 3: Western Blot Analysis for Target Engagement
  • Rationale & Causality: This is the most direct proof of the proposed molecular mechanism within the cell. It visualizes the expected downstream consequences of tankyrase inhibition: the stabilization of its direct substrate (AXIN) and the degradation of the ultimate pathway effector (β-catenin).

  • Methodology:

    • Cell Line: Use a Wnt-dependent cancer cell line such as COLO-320DM or DLD-1.

    • Procedure: a. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC50) for 6-24 hours. Include a DMSO vehicle control. b. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay. d. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane and probe with primary antibodies against AXIN1, AXIN2, active β-catenin (non-phospho), and total β-catenin. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. f. Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.

    • Expected Outcome: A dose-dependent increase in AXIN1/2 protein levels and a corresponding decrease in active and total β-catenin levels.

Data Summary and Interpretation

To effectively evaluate a compound from the N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide series, the quantitative data from the validation workflow should be summarized for clear comparison.

Assay TypeTarget / Cell LineParameterRepresentative ValueInterpretation
Biochemical Inhibition Recombinant TNKS1IC5029 nMHigh direct potency against the enzyme.
Recombinant TNKS2IC506.3 nMExcellent direct potency; often slightly higher for TNKS2.
Cellular Pathway HEK293 TOPflashIC5019 nMPotent functional inhibition of the Wnt pathway in cells.
SW480 TOPflashIC5070 nMEfficacy confirmed in a relevant APC-mutant cancer cell line.
Phenotypic Assay COLO-320DM ProliferationGI50~100 nMCompound effectively inhibits the growth of Wnt-addicted cancer cells.

Data are representative examples based on published potent inhibitors of this class.

Conclusion

The N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide derivatives function as potent and selective anti-cancer agents through a well-defined mechanism of action. By directly inhibiting the catalytic activity of tankyrase 1 and 2, they trigger a cascade of events that culminates in the suppression of the oncogenic Wnt/β-catenin signaling pathway. The core of this mechanism is the prevention of AXIN PARsylation, leading to its stabilization and the subsequent restoration of the β-catenin destruction complex's function. This reduces the levels of nuclear β-catenin, silences the expression of Wnt target genes, and ultimately halts the proliferation of Wnt-dependent tumors. The robust experimental workflow detailed herein provides a clear path for the validation and further development of this promising therapeutic class.

References

  • Cancer manifests as uncontrolled cell proliferation. Tankyrase, a poly(ADP-ribose) polymerase member, is vital in Wnt signal transmission, making it a promising cancer therapy target. The Wnt/β-catenin pathway regulates critical biological processes like genomic stability, gene expression, energy utilization, and apoptosis. (Source: Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer)
  • Tankyrases are multifunctional poly(adenosine diphosphate-ribose) polymerases that regulate diverse biological processes including telomere maintenance and cellular signaling. These processes are often implicated in a number of human diseases, with cancer being the most prevalent example. Accordingly, tankyrase inhibitors have gained increasing attention as potential therapeutics. (Source: Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer - PubMed)
  • Small-molecule inhibitors of tankyrases are subsequently delineated based on their distinct modes of binding to the enzymes. In addition to inhibitors that compete with oxidized nicotinamide adenine dinucleotide (NAD+) for binding to the catalytic domain of tankyrases, non-NAD+-competitive inhibitors are detailed.
  • In these processes, Tankyrases regulate the interactions and stability of target proteins by poly (ADP-ribosyl)ation. Modified proteins are subsequently recognized by the E3 ubiquitin ligase RNF146, poly-ubiquitinated and predominantly guided to 26S proteasomal degradation. Several small molecule inhibitors have been described for Tankyrases; they compete with the co-substrate NAD+ for binding to the ARTD catalytic domain.
  • Within this pathway, the tankyrase enzymes (TNKS1 and TNKS2) degrade AXIN and thereby enhance β-catenin activity. We evaluate TNKS enzymes as potential therapeutic targets in HCC, and the anti-tumor efficacy of tankyrase inhibitors (XAV939, and its novel nitro-substituted derivative WXL-8) in HCC cells. (Source: Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Oncotarget)
  • Tankyrase (TNKS)

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Synthesis Protocol and Application Note: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Executive Summary & Strategic Rationale The compound N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol and Application Note: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Executive Summary & Strategic Rationale

The compound N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5) is a highly versatile building block frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. The incorporation of a cyclobutane ring into drug scaffolds is a proven medicinal chemistry strategy to restrict conformational flexibility, improve metabolic stability, and modulate lipophilicity compared to acyclic or planar analogues [1].

Direct mono-acylation of 4-methylbenzene-1,3-diamine (2,4-diaminotoluene) is notoriously problematic. The two amino groups possess similar nucleophilicity, leading to unavoidable mixtures of mono- and bis-acylated products that require tedious chromatographic separation. To establish a highly scalable and self-validating system, this protocol utilizes 4-methyl-3-nitroaniline as the starting material. By leveraging the nitro group as a "masked" amine, we achieve absolute regiocontrol during the acylation step, followed by a clean, chemoselective reduction to yield the target aniline [2].

SynthesisPathway SM 4-Methyl-3-nitroaniline + Cyclobutanecarbonyl chloride Int N-(4-methyl-3-nitrophenyl) cyclobutanecarboxamide SM->Int Step 1: N-Acylation DIPEA, DCM, 0 °C to RT Target N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide Int->Target Step 2: Nitro Reduction H2, 10% Pd/C, MeOH, RT

Forward synthesis pathway outlining the two-step sequence to the target molecule.

Step 1: Regioselective N-Acylation

Objective: Synthesis of N-(4-methyl-3-nitrophenyl)cyclobutanecarboxamide.

Mechanistic Insights (Causality): This step relies on a standard nucleophilic acyl substitution. N,N-Diisopropylethylamine (DIPEA) is selected as the base over inorganic alternatives because it is highly soluble in dichloromethane (DCM) and acts as a non-nucleophilic acid scavenger. By neutralizing the HCl byproduct, DIPEA prevents the protonation of the aniline starting material, maintaining its nucleophilicity and driving the reaction to completion. The reaction is initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate, preventing potential side reactions such as ketene formation from the acyl chloride.

Step-by-Step Protocol
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-nitroaniline (10.0 g, 65.7 mmol) and anhydrous DCM (100 mL).

  • Base Addition: Add DIPEA (17.2 mL, 98.6 mmol, 1.5 eq) to the solution and stir until homogeneous. Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve cyclobutanecarbonyl chloride (8.2 mL, 72.3 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–3 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc, 7:3). The starting material (bright yellow spot, Rf ~0.4) should be completely consumed, replaced by a new, higher-running UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove residual DIPEA, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the intermediate as a pale yellow solid. (Expected yield: >95%).

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

Mechanistic Insights (Causality): The reduction of the nitroarene to an aniline can be achieved via multiple pathways [3]. However, harsh acidic reductions (e.g., Béchamp reduction using Fe/HCl) risk hydrolyzing the newly formed amide bond. We utilize heterogeneous catalytic hydrogenation with 10% Palladium on Carbon (Pd/C). This method is highly chemoselective; the cyclobutane ring and the amide linkage are completely stable under mild H2 pressure (1 atm) at room temperature. The reaction proceeds cleanly through nitroso and hydroxylamine intermediates, generating only water as a byproduct.

HydrogenationWorkflow N1 1. Reaction Setup Dissolve intermediate in MeOH Add 10% Pd/C N2 2. Inert Atmosphere Purge flask with N2 (3x) N1->N2 N3 3. Hydrogenation Introduce H2 (balloon) Stir at RT for 4-6 h N2->N3 N4 4. Filtration Filter through Celite pad Wash with MeOH N3->N4 N5 5. Concentration Evaporate solvent in vacuo Yield >95% purity N4->N5

Step-by-step experimental workflow for the catalytic hydrogenation of the nitro intermediate.

Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask, dissolve the N-(4-methyl-3-nitrophenyl)cyclobutanecarboxamide intermediate (15.0 g, 64.0 mmol) in HPLC-grade Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.5 g, 10% w/w). Safety Note: Pd/C is pyrophoric; add it slowly to the solvent, never to dry organic vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Nitrogen gas (repeat 3 times) to remove oxygen.

  • Hydrogenation: Evacuate the flask once more and backfill with Hydrogen gas using a double-layered balloon. Stir the suspension vigorously at RT for 4–6 hours.

  • In-Process Validation: The reaction is complete when the yellow color of the nitro compound dissipates into a colorless/pale solution (excluding the black catalyst suspension). Confirm via LC-MS: look for the disappearance of the intermediate [M+H]+ = 235.1 and the appearance of the product [M+H]+ = 205.1.

  • Workup: Purge the flask with Nitrogen to remove residual H2. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 × 30 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the target compound, N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, as an off-white solid.

Quantitative Data & Reaction Optimization

To validate the selection of the reduction methodology in Step 2, our laboratory evaluated three standard nitro-reduction protocols. The quantitative data below demonstrates why catalytic hydrogenation is the optimal choice for this specific substrate, balancing yield, purity, and environmental impact (E-Factor).

Reduction MethodReagents / ConditionsConversion (%)Isolated Yield (%)Purity (LC-MS)E-Factor (Waste)
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm), MeOH, RT, 4 h>9995 >98% Low
Béchamp Reduction Fe powder, NH4Cl, EtOH/H2O, 80 °C, 6 h>9982~90%High
Metal Hydride SnCl2·2H2O, EtOH, 70 °C, 12 h9578~85%Very High

Table 1: Optimization of the nitro-reduction step. Catalytic hydrogenation provides superior isolated yields and purity while avoiding the stoichiometric metal waste associated with Béchamp and Tin-mediated reductions.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. National Center for Biotechnology Information (PMC). URL:[Link] [1]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. URL:[Link] [2]

  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. URL:[Link] [3]

Application

Application Notes &amp; Protocols: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide as a Versatile Pharmaceutical Intermediate

Introduction In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities rely heavily on the availability of versatile chemical building blocks. N-(3-Amino-4-methylphenyl)cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities rely heavily on the availability of versatile chemical building blocks. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is one such intermediate, possessing a unique combination of structural motifs that make it highly valuable for constructing complex pharmaceutical agents. Its architecture, featuring a nucleophilic aromatic amine on a substituted aniline ring coupled with a robust cyclobutanecarboxamide tail, presents multiple avenues for synthetic elaboration.

The primary amino group serves as a critical handle for introducing the molecule into core heterocyclic scaffolds, a common strategy in the development of kinase inhibitors. The aniline ring's substitution pattern influences its electronic properties and provides a vector for modifying solubility and metabolic stability. This guide provides a comprehensive overview of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, detailing its synthesis, characterization, and application in a model coupling reaction, thereby showcasing its potential in drug development programs.

Section 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties of an intermediate is paramount for its effective and safe utilization in a laboratory setting. The data presented below are typical for a compound of this class.

Table 1: Physicochemical and Safety Data

PropertyValueNotes
Chemical Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Off-white to light yellow solidVisual inspection.
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.Solubility is critical for choosing reaction solvents.
Melting Point Not established. Typically >150 °C for similar structures.
Storage Store at 2-8°C under an inert atmosphere.Aromatic amines can be sensitive to light and air.[1][2]
Hazard Class Irritant. Potential sensitizer.Based on data for similar aromatic amines.[3][4]

Safe Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1][3]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust.[4]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[3]

    • Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 2: Core Reactivity and Synthetic Strategy

The synthetic utility of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is primarily dictated by the reactivity of the primary aromatic amine at the C3 position. This group acts as a potent nucleophile, making it an ideal anchor point for coupling with various electrophilic partners.

Causality of Experimental Design: The choice to use the aniline amine as the reactive site is based on its higher nucleophilicity compared to the amide nitrogen. The amide nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less reactive. The primary aromatic amine is therefore the logical point for building molecular complexity. Nucleophilic Aromatic Substitution (SNAr) is a highly effective and widely used reaction in medicinal chemistry to form carbon-nitrogen bonds, particularly with electron-deficient aromatic or heteroaromatic systems, such as the pyrimidine rings found in many kinase inhibitors.[5]

G cluster_start Intermediate cluster_reaction Key Synthetic Transformations cluster_end Target Scaffold Intermediate N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide SNAr SNAr Coupling (e.g., with Chloropyrimidine) Intermediate->SNAr Nucleophilic Aromatic Amine Buchwald Buchwald-Hartwig Coupling (e.g., with Aryl Halide) Intermediate->Buchwald Pd-Catalyzed C-N Coupling Sulfonylation Sulfonylation (e.g., with Sulfonyl Chloride) Intermediate->Sulfonylation Amine Reactivity Scaffold Complex Pharmaceutical Agent (e.g., Kinase Inhibitor) SNAr->Scaffold Buchwald->Scaffold Sulfonylation->Scaffold

Caption: Synthetic utility of the intermediate.

Section 3: Protocol 1: Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

This protocol describes the synthesis of the title compound from commercially available starting materials. The core transformation is the selective acylation of one amino group of 4-methyl-1,3-phenylenediamine with cyclobutanecarbonyl chloride.

G start Starting Materials: - 4-Methyl-1,3-phenylenediamine - Cyclobutanecarbonyl chloride - Triethylamine (Base) - Dichloromethane (Solvent) reaction Acylation Reaction - Dissolve diamine and base in DCM. - Cool to 0°C. - Add acyl chloride dropwise. - Stir and warm to RT. start->reaction workup Aqueous Work-up - Quench with water. - Separate organic layer. - Wash with brine. - Dry over Na₂SO₄. reaction->workup purification Purification - Concentrate solvent. - Purify via flash column  chromatography or  recrystallization. workup->purification qc Quality Control - ¹H NMR, ¹³C NMR - LC-MS - HPLC (Purity) purification->qc product Final Product: N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide qc->product

Caption: Workflow for the synthesis and purification.

A. Reagents and Equipment

  • 4-Methyl-1,3-phenylenediamine

  • Cyclobutanecarbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware

B. Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methyl-1,3-phenylenediamine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir until all solids dissolve.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Acylation: Dissolve cyclobutanecarbonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

C. Characterization and Quality Control The identity and purity of the synthesized intermediate must be rigorously confirmed.

Table 2: Quality Control Specifications

TestMethodSpecificationRationale
Purity HPLC≥ 98.0%Ensures that impurities do not interfere with subsequent reactions.
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms the correct chemical structure and regiochemistry.
Mass LC-MS[M+H]⁺ = 191.12Confirms the molecular weight of the target compound.
Residual Solvent GC≤ 0.5%Ensures that residual solvents do not affect downstream processes.

Section 4: Protocol 2: Application in a Model SNAr Reaction

This protocol demonstrates the use of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide as a nucleophile in an SNAr reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common scaffold in JAK inhibitors like Abrocitinib.[5][6]

G cluster_reactants Reactants cluster_product Product A N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide C N-(4-Methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)phenyl) cyclobutanecarboxamide A->C DIPEA, n-Butanol Heat (e.g., 100°C) B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C DIPEA, n-Butanol Heat (e.g., 100°C)

Sources

Method

amide bond formation techniques for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

An In-Depth Guide to Amide Bond Formation: Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Introduction: The Central Role of the Amide Bond In the landscape of medicinal chemistry and pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Amide Bond Formation: Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and pharmaceutical development, the amide bond is a cornerstone of molecular architecture. Its prevalence is remarkable, with approximately 25% of all marketed drugs featuring at least one amide linkage.[1] This functional group's unique combination of planarity, hydrogen bonding capability, and exceptional metabolic stability makes it a favored scaffold in the design of bioactive molecules.

The synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide serves as an excellent case study for exploring the nuances of amide bond formation. This molecule incorporates a sterically accessible, non-chiral carboxylic acid (cyclobutanecarboxylic acid) and an aromatic amine (3-Amino-4-methylaniline), presenting a common yet non-trivial coupling challenge. The electron-donating methyl group on the aniline ring slightly enhances its nucleophilicity, but the general principles of activating the carboxylic acid partner remain paramount.

This document provides researchers, scientists, and drug development professionals with a detailed examination of contemporary and field-proven techniques for constructing this target molecule. We will move beyond simple procedural lists to explain the underlying mechanisms and the rationale behind reagent selection, empowering you to troubleshoot and optimize your synthetic routes.

Retrosynthetic Strategy

The most direct approach to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide involves the disconnection of the target amide bond. This retrosynthetic analysis identifies the two primary building blocks: cyclobutanecarboxylic acid and 4-methyl-1,3-phenylenediamine. This strategy forms the basis of all subsequent protocols discussed.

G Target N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Acid Cyclobutanecarboxylic Acid Disconnect->Acid Amine 4-methyl-1,3-phenylenediamine Disconnect->Amine

Caption: Retrosynthetic analysis of the target amide.

The Fundamental Challenge: Overcoming the Acid-Base Impasse

A common misconception among early-career chemists is that simply mixing a carboxylic acid and an amine will yield an amide. In reality, the immediate and favored reaction is a simple acid-base neutralization, forming a highly unreactive carboxylate salt.[2] The core task of any amide synthesis is to circumvent this by "activating" the carboxylic acid, transforming the hydroxyl group into a better leaving group. This activation primes the carbonyl carbon for nucleophilic attack by the amine.

G cluster_0 General Activation & Coupling Workflow Start Carboxylic Acid (R-COOH) Activated Activated Intermediate (R-CO-LG) Start->Activated Activation Product Amide Product (R-CONH-R') Activated->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product CouplingReagent Coupling Reagent CouplingReagent->Activated

Caption: Generalized workflow for amide bond synthesis.

Application Notes & Protocols: A Comparative Study

We will now explore three robust and widely adopted coupling strategies, each with distinct mechanistic pathways, advantages, and practical considerations. For each method, a detailed, standalone protocol is provided.

Carbodiimide-Mediated Coupling: The EDC/HOBt Workhorse

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that serves as a powerful dehydrating agent.[3] It is one of the most frequently used reagents in both academic and industrial settings.

Mechanism of Action: The reaction proceeds in two key stages. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[3]

To mitigate this side reaction and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[3][5] HOBt rapidly traps the O-acylisourea to form an active HOBt ester. This new intermediate is more stable against rearrangement but highly reactive towards the amine, thus funneling the reaction toward the desired product.[6]

Advantages:

  • Workup Simplicity: The urea byproduct generated from EDC is water-soluble and easily removed with a simple aqueous wash.[3]

  • Cost-Effectiveness: EDC and HOBt are relatively inexpensive compared to more modern coupling reagents.

Considerations:

  • N-Acylurea Formation: While HOBt minimizes this, it can still be a competing pathway, especially with sluggish reactions.[3]

  • Safety: HOBt in its anhydrous form has explosive properties, though it is typically supplied and used with some water content to mitigate this risk.[3]

Protocol 1: EDC/HOBt Mediated Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mg)MmolEquivalents
Cyclobutanecarboxylic Acid100.121001.01.0
4-methyl-1,3-phenylenediamine122.171221.01.0
EDC·HCl191.702301.21.2
HOBt (Hydrate)~153.141841.21.2
N,N-Diisopropylethylamine (DIPEA)129.24340 µL2.02.0
Dichloromethane (DCM)-10 mL--

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxylic acid (100 mg, 1.0 mmol) and 4-methyl-1,3-phenylenediamine (122 mg, 1.0 mmol).

  • Dissolve the starting materials in dichloromethane (DCM, 10 mL).

  • Add 1-Hydroxybenzotriazole (HOBt, 184 mg, 1.2 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 340 µL, 2.0 mmol) to the stirred solution.

  • Slowly add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with 10 mL of 1M HCl (aq), 10 mL of saturated NaHCO₃ (aq), and 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Uronium/Aminium Salt Coupling: The HATU Gold Standard

HATU [2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate] is a third-generation coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization.[7][8] It is particularly effective for coupling challenging substrates, including sterically hindered components or electron-deficient amines.[8]

Mechanism of Action: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA or triethylamine).[9] The resulting carboxylate anion attacks HATU to form a highly unstable O-acyl(tetramethyl)isouronium salt. This is immediately attacked by the displaced HOAt anion to generate the key OAt-active ester.[10] This active ester is then readily attacked by the amine to furnish the amide, regenerating HOAt and producing tetramethylurea as a byproduct.[9][10] The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction via a neighboring group effect, stabilizing the transition state.[10]

Advantages:

  • High Efficiency: Superior coupling performance, especially for difficult substrates.[7]

  • Speed: Reactions are often significantly faster than with carbodiimide-based methods.

  • Low Racemization: The mechanism is highly effective at preserving stereochemical integrity in chiral acids.[8]

Considerations:

  • Cost: HATU is considerably more expensive than EDC/HOBt.

  • Order of Addition: It is crucial to pre-activate the acid with HATU before adding the amine. Adding HATU to a mixture containing the amine can lead to a side reaction where the amine is "capped" by the reagent, forming an unreactive guanidinium species.[11]

Protocol 2: HATU-Mediated Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mg)MmolEquivalents
Cyclobutanecarboxylic Acid100.121001.01.0
4-methyl-1,3-phenylenediamine122.171221.01.0
HATU380.234181.11.1
N,N-Diisopropylethylamine (DIPEA)129.24340 µL2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Procedure:

  • In a dry round-bottom flask, dissolve cyclobutanecarboxylic acid (100 mg, 1.0 mmol) in N,N-Dimethylformamide (DMF, 3 mL).

  • Add HATU (418 mg, 1.1 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DIPEA (340 µL, 2.0 mmol) dropwise to the mixture. Stir for 10-15 minutes at 0 °C to allow for pre-activation of the carboxylic acid.

  • In a separate vial, dissolve 4-methyl-1,3-phenylenediamine (122 mg, 1.0 mmol) in DMF (2 mL).

  • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into 50 mL of water. This may cause the product to precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with 5% LiCl (aq) solution (2 x 15 mL) to remove residual DMF, followed by a wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Phosphonic Anhydride Coupling: The T3P® Green Approach

Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that has gained significant traction as a "green" coupling reagent.[12] It is non-toxic, non-allergenic, and its byproducts are water-soluble, simplifying purification.[13]

Mechanism of Action: T3P® functions by activating the carboxylic acid to form a mixed phosphonic-carboxylic anhydride.[13][14] The carboxylate, formed by deprotonation with a base, attacks one of the electrophilic phosphorus atoms of the T3P® trimer.[14] This creates a highly activated mixed anhydride intermediate. Subsequent nucleophilic attack by the amine on the carbonyl carbon of this intermediate forms the amide bond and releases a water-soluble phosphonic acid byproduct.[14][15]

Advantages:

  • Green Chemistry: T3P® is considered an environmentally benign reagent with non-toxic, water-soluble byproducts.[12]

  • High Yields & Purity: This method consistently delivers high yields of pure products with a straightforward workup.[13][16]

  • Broad Substrate Scope: It is effective for a wide range of substrates, including those prone to epimerization.[15][16]

Considerations:

  • Reagent Form: T3P® is typically supplied as a 50% solution in a solvent like ethyl acetate or DMF. This must be accounted for when calculating equivalents.[15]

  • Exotherm: The addition of T3P® can be mildly exothermic, and cooling is recommended for sensitive substrates.[16]

Protocol 3: T3P®-Mediated Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mg)MmolEquivalents
Cyclobutanecarboxylic Acid100.121001.01.0
4-methyl-1,3-phenylenediamine122.171221.01.0
T3P® (50% in EtOAc)318.18 (trimer)955 mg1.51.5
Pyridine79.10242 µL3.03.0
Ethyl Acetate (EtOAc)-10 mL--

Procedure:

  • Combine cyclobutanecarboxylic acid (100 mg, 1.0 mmol) and 4-methyl-1,3-phenylenediamine (122 mg, 1.0 mmol) in a round-bottom flask.

  • Add ethyl acetate (10 mL) and pyridine (242 µL, 3.0 mmol). Stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the T3P® solution (955 mg of 50% solution in EtOAc, 1.5 mmol) dropwise over 10-15 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture back to 0 °C and slowly quench by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of 1M HCl (aq), 10 mL of saturated NaHCO₃ (aq), and 10 mL of brine.

  • The phosphonic acid byproducts are water-soluble and will be removed during the aqueous washes.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Comparative Summary of Coupling Reagents

FeatureEDC/HOBtHATUT3P®
Reagent Class CarbodiimideUronium/Aminium SaltPhosphonic Anhydride
Mechanism Forms O-acylisourea, then HOBt active esterForms highly reactive OAt-active esterForms a mixed phosphonic-carboxylic anhydride
Relative Cost LowHighModerate
Reaction Time 12-18 hours2-4 hours4-6 hours
Byproduct Removal Aqueous wash (EDC-urea is water-soluble)Aqueous wash (tetramethylurea) & LiCl wash for DMF removalAqueous wash (phosphonic acids are water-soluble)
Key Advantages Inexpensive, common, simple workup.[3]High efficiency, fast, low racemization, good for difficult couplings.[7][10]"Green" reagent, high yields, low toxicity, simple workup.[12][13]
Key Considerations Potential for N-acylurea side product, HOBt safety.[3]Cost, order of addition is critical to avoid side reactions.[11]Often supplied as a solution, can be mildly exothermic.[15][16]

Conclusion

The formation of the amide bond in N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide can be successfully achieved through several reliable methods. The choice of reagent often depends on a balance of cost, scale, reaction time, and the specific challenges presented by the substrates.

  • For routine, large-scale, or cost-sensitive syntheses, the EDC/HOBt protocol remains a robust and viable option.

  • For rapid synthesis, high efficiency, or when dealing with more challenging analogs, HATU provides a superior, albeit more expensive, alternative.

  • For processes where green chemistry principles, ease of workup, and low toxicity are paramount, T3P® presents an outstanding modern solution.

By understanding the mechanisms and practical considerations outlined in these application notes, researchers can confidently select and execute the optimal strategy for their specific synthetic goals.

References

  • Organic Synthesis. Acid-Amine Coupling using T3P. Available from: [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available from: [Link]

  • Wikipedia. HATU. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

  • Wang, J. J., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4842-4845. Available from: [Link]

  • Curia Global. Blog: How T3P can enable greener, cost-effective peptide synthesis. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. Available from: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 21(16), 4822-4826. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Reddit. HATU coupling - what's the best order?. Available from: [Link]

  • Li, H., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 93-99. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Loidolt, C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 85(23), 15304-15316. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

Sources

Application

Title: High-Fidelity Catalytic Reduction of N-(3-Nitro-4-methylphenyl)cyclobutanecarboxamide to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide using Palladium on Carbon (Pd/C)

An Application Note for Pharmaceutical Development Professionals Abstract The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceutical intermediates and active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Pharmaceutical Development Professionals

Abstract

The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the heterogeneous catalytic hydrogenation of N-(3-Nitro-4-methylphenyl)cyclobutanecarboxamide to its corresponding aniline, N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. We present a detailed, field-proven protocol utilizing palladium on carbon (Pd/C) as the catalyst, emphasizing reaction mechanism, process optimization, in-process monitoring, and critical safety procedures. This document is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for the synthesis of functionalized anilines.

Introduction: The Significance of Nitroarene Reduction

Aromatic amines are pivotal building blocks in medicinal chemistry, appearing in a vast array of drugs across different therapeutic areas. The catalytic hydrogenation of nitroarenes represents one of the most efficient, atom-economical, and environmentally benign methods for their synthesis.[1][2] This transformation is favored in industrial settings over stoichiometric reductants (like tin or iron) due to milder reaction conditions, high chemoselectivity, and simpler product isolation, as the heterogeneous catalyst can be easily removed by filtration.[3][4]

The target molecule, N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, is a functionalized aniline derivative, a structural motif valuable for further elaboration in drug discovery programs. The successful and clean reduction of its nitro precursor is a critical step in its synthetic route. This guide provides the scientific rationale and practical steps to achieve this transformation with high yield and purity.

Scientific Principles and Mechanistic Overview

The reduction of a nitro group to an amine via catalytic hydrogenation is a multi-step process that occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon.[5][6]

The Reaction Pathway:

The overall transformation involves the transfer of six hydrogen atoms to the nitro group. While the exact mechanism can be complex and dependent on specific conditions, the generally accepted pathway proceeds through nitroso and hydroxylamine intermediates.[7]

ReactionMechanism Start Ar-NO₂ (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 + H₂ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + H₂ Product Ar-NH₂ (Amine) Intermediate2->Product + H₂

Caption: Simplified Haber-Lukashevich pathway for nitro group reduction.[7]

Causality Behind Experimental Choices:

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and relative cost-effectiveness for this transformation.[6][8] The carbon support provides a high surface area for the reaction to occur.

  • Hydrogen Source: Molecular hydrogen (H₂) delivered from a cylinder or balloon is the most common and cleanest reducing agent. Transfer hydrogenation using donors like triethylsilane is also an option for specific applications.[8]

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred. They effectively dissolve the substrate and intermediates, do not poison the catalyst, and can participate in the protonolysis steps on the catalyst surface.

  • Pressure & Temperature: The reaction typically proceeds efficiently at atmospheric or slightly elevated pressures (1-4 atm) and room temperature. The exothermicity of the reaction must be managed, especially on a larger scale.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Appropriate adjustments and risk assessments are mandatory for scaling up.[9]

Materials and Equipment
Reagents & Materials Equipment
N-(3-Nitro-4-methylphenyl)cyclobutanecarboxamide (1 equiv.)Three-neck round-bottom flask (250 mL)
Palladium on Carbon (5% or 10% w/w, ~1-5 mol% Pd)Magnetic stirrer hotplate
Methanol (Reagent Grade)Gas inlet adapter and stopcock
Hydrogen (H₂) gas balloon or cylinder with regulatorNitrogen (N₂) or Argon (Ar) gas line connected to a vacuum/gas manifold
Celite® 545 (for filtration)Buchner funnel and filter flask
Dichloromethane (DCM) & Ethyl Acetate (EtOAc) for TLCThin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Deionized WaterRotary evaporator
Reaction Setup and Execution Workflow

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Step-by-Step Procedure
  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add N-(3-Nitro-4-methylphenyl)cyclobutanecarboxamide (e.g., 2.48 g, 10.0 mmol).

  • Solvent Addition: Add methanol (100 mL, ~0.1 M concentration) to the flask. Stir until the starting material is fully dissolved.

  • Inerting the System: Equip the flask with a gas inlet adapter. Connect the flask to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Catalyst Addition (Critical Safety Step): In a separate small beaker, weigh the 5% Pd/C catalyst (e.g., ~100-200 mg). Under a nitrogen counter-flow , carefully add a small amount of methanol (~5 mL) to the dry catalyst to create a wet slurry. Never add dry Pd/C to a flammable solvent in the presence of air, as it is pyrophoric and can ignite. [11][12]

  • Using a pipette, transfer the Pd/C slurry to the reaction flask under a positive pressure of nitrogen.

  • Hydrogenation: Disconnect the nitrogen line and quickly replace it with a balloon filled with hydrogen gas. For pressures above atmospheric, use a Parr hydrogenation apparatus or a similar rated pressure vessel, following all manufacturer safety protocols.[13]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexanes). The product amine will have a lower Rf value and is often more UV active than the nitro starting material. The reaction is typically complete within 2-4 hours. Real-time monitoring can also be achieved using Raman spectroscopy by observing the disappearance of the nitro stretch around 1350 cm⁻¹.[14]

  • Reaction Quench: Once the reaction is complete (disappearance of starting material by TLC), evacuate the hydrogen atmosphere and purge the flask with nitrogen for at least 5 minutes to remove all residual hydrogen.[9]

  • Catalyst Filtration (Critical Safety Step): Prepare a pad of Celite® (~1 inch thick) in a Buchner funnel. Wet the pad with methanol. Keeping the pad wet , filter the reaction mixture through the Celite®. Wash the flask and the filter cake with additional methanol (2 x 20 mL) to ensure complete transfer of the product. Never allow the filtered catalyst cake to dry on the funnel, as it can ignite upon exposure to air. [9][10]

  • Waste Catalyst Handling: Immediately transfer the Celite®/catalyst cake to a dedicated waste container and submerge it under water to render it non-pyrophoric.[10]

  • Product Isolation: Transfer the clear filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, which is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical Technique Starting Material (Nitro Compound) Product (Amino Compound)
¹H NMR Aromatic protons deshielded by the nitro group.Aromatic protons shifted upfield. Appearance of a broad NH₂ signal.
IR Spectroscopy Strong asymmetric and symmetric NO₂ stretches (~1530 & 1350 cm⁻¹).Appearance of N-H stretching bands (~3300-3500 cm⁻¹). NO₂ bands absent.
Mass Spectrometry Molecular ion peak corresponding to C₁₁H₁₂N₂O₃.Molecular ion peak corresponding to C₁₁H₁₄N₂O (M-30).
TLC (1:1 EtOAc/Hex) Higher Rf value.Lower Rf value.

Safety and Hazard Management

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.[11] A thorough risk assessment is mandatory before beginning any work.[9]

Caption: Decision workflow for safely handling pyrophoric Pd/C catalyst.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure and leak-tested.[13]

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is "activated" and contains adsorbed hydrogen. It can ignite spontaneously upon contact with air. Always handle it in an inert atmosphere when dry and keep it wet with a solvent (preferably water) whenever possible.[11][12]

  • Pressure: If conducting the reaction above atmospheric pressure, use a properly rated and inspected pressure vessel behind a blast shield.[12][13]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

Conclusion

The catalytic hydrogenation of N-(3-Nitro-4-methylphenyl)cyclobutanecarboxamide using Pd/C is a highly reliable and efficient method for producing the corresponding amine in high yield and purity. By understanding the underlying chemical principles and adhering strictly to the detailed operational and safety protocols outlined in this note, researchers and development professionals can confidently execute this critical synthetic transformation. The procedure is robust, scalable, and aligns with the principles of green chemistry, making it ideal for pharmaceutical development.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
  • Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions.
  • Switching of support materials for the hydrogenation of nitroarenes: A review. Taylor & Francis Online.
  • Hydrogenation of amides to amines by heterogeneous c
  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Hazards associated with laboratory scale hydrogen
  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley.
  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering.
  • Hydrogen
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology (RSC Publishing).
  • Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. Catalysis Science & Technology (RSC Publishing).
  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C.
  • Nitro Reduction - Common Conditions.
  • Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols. Organic Letters.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
  • Account of Nitroarene Reduction with Size- and Facet-Controlled CuO–MnO2 Nanocomposites.
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
  • Catalytic reduction of different nitroarenes.
  • Nitroarene reduction: a trusted model reaction to test nanoparticle catalysts.

Sources

Method

HPLC method development for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Abstract This document provides a comprehensive guide for the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodology is established on scientific principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH). This application note explains the rationale behind chromatographic choices, provides step-by-step protocols for method validation and forced degradation studies, and serves as a complete guide for establishing a robust, stability-indicating assay.

Introduction and Analyte Overview

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS: 1016506-34-5, Molecular Formula: C₁₂H₁₆N₂O, Molecular Weight: 204.27 g/mol ) is a synthetic organic compound featuring a primary aromatic amine and a carboxamide functional group.[1] Such structures are common motifs in pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). The presence of both a basic amine and a neutral amide, along with moderate hydrophobicity, presents specific challenges for chromatographic separation. A robust and validated analytical method is paramount for ensuring product quality, stability, and regulatory compliance.

Reversed-phase HPLC is the chosen analytical technique due to its versatility and its efficacy in separating a wide range of compounds based on their hydrophobicity.[2][3] This document outlines a systematic approach to developing a method that is not only accurate and precise but also stability-indicating, meaning it can resolve the parent analyte from any potential degradation products.

Foundational Method Development: A Rationale-Driven Approach

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detector settings.

Analyte Physicochemical Profile and Initial Chromatographic Choices
  • Structure: The molecule contains a substituted phenyl ring, a primary aromatic amine, and a cyclobutane carboxamide group.

  • Polarity: The combination of the non-polar methyl and cyclobutane groups with the polar amine and amide groups gives the molecule an intermediate polarity. A structurally analogous compound, N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide, has a calculated LogP of 3.1.[4] The replacement of the iodo group with a more polar amino group suggests a lower LogP for our target analyte, estimated to be in the range of 2.0-2.5. This makes it an ideal candidate for reversed-phase chromatography.

  • Ionization (pKa): The primary aromatic amine is basic and will be protonated at acidic pH. The estimated pKa for this functional group is approximately 4.0-5.0. The amide group is neutral across the typical HPLC pH range. To ensure consistent retention and sharp peak shapes, it is critical to control the mobile phase pH to maintain a single ionic form of the analyte.[5] Operating at a pH at least 1.5-2 units below the pKa (e.g., pH ≤ 2.5-3.0) will ensure the amine is fully protonated and ionized, minimizing peak tailing associated with silanol interactions.[5]

  • UV Absorbance: The substituted phenyl ring acts as a chromophore, making UV detection a suitable choice. An initial UV scan or analysis with a Photo Diode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 240-260 nm range.

Based on this profile, the following initial conditions are proposed:

ParameterInitial SelectionRationale
Separation Mode Reversed-Phase (RP)Ideal for analytes with moderate polarity and hydrophobicity.[3]
Stationary Phase C18, 100 Å, 3.5 µm, 4.6 x 150 mmC18 is a versatile, hydrophobic phase providing good retention for a wide range of molecules. A polar-endcapped or "aqueous-compatible" C18 column is highly recommended to enhance retention and prevent phase collapse if highly aqueous mobile phases are needed.[6][7]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidA buffered, acidic mobile phase ensures complete protonation of the amine group, leading to sharp, symmetrical peaks and reproducible retention times.[5]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with excellent UV transparency and low viscosity.[3] Methanol can be explored as an alternative to alter selectivity.
Detection UV/PDA at 254 nm (or determined λmax)The aromatic ring provides strong UV absorbance suitable for sensitive detection.
Column Temperature 30 °CProvides good efficiency and reduces mobile phase viscosity, while being easily maintained by standard column ovens.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.

Systematic Method Optimization

Method optimization is an iterative process to achieve the desired separation characteristics: adequate retention, good resolution from impurities, and optimal peak shape.

The Optimization Workflow

The logical flow for optimizing the separation begins with a broad scouting gradient to locate the analyte, followed by targeted adjustments to refine the separation.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient Refinement cluster_2 Phase 3: Fine-Tuning Scouting Run Broad Scouting Gradient (e.g., 5-95% B over 20 min) Eval1 Evaluate Retention Time (tR) and Peak Shape Scouting->Eval1 Adjust_Gradient Adjust Gradient Slope around Analyte Elution %B Eval1->Adjust_Gradient Analyte Located Eval2 Assess Resolution (Rs) from Impurities Adjust_Gradient->Eval2 Optimize_Params Optimize Selectivity & Efficiency (Compare ACN vs. MeOH, adjust Temp.) Eval2->Optimize_Params Resolution Needs Improvement Final_Method Final Optimized Method Eval2->Final_Method Resolution is Adequate Eval3 Final Check: Rs, Tailing Factor (Tf), Plate Count (N) Optimize_Params->Eval3 Eval3->Final_Method

Caption: Workflow for systematic HPLC method optimization.

Final Optimized Method Parameters

The following table presents a hypothetical final method achieved through the optimization process.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II LC or equivalent
Column Waters XSelect HSS T3 C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector PDA at 254 nm
Run Time 20 minutes

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following protocols are based on the ICH Q2(R1) guideline.[9][10]

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity index > 0.995 (PDA). Baseline resolution (Rs > 2.0) between the analyte and its potential degradation products or impurities.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over the specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant relative to the response at 100% concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For Assay: 80% to 120% of the test concentration.
Accuracy (% Recovery) To determine the closeness of the test results obtained by the method to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst/instrument): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ level should have RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters (retention time, tailing factor, plate count) should remain within acceptable limits. RSD of results should be ≤ 2.0%.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method by generating potential degradation products.[11][12][13][14] The goal is to achieve 5-20% degradation of the active substance.[11][13]

Experimental Setup
  • Prepare Stock Solution: Prepare a stock solution of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor as described below. Include an unstressed control sample stored at ambient temperature, protected from light.

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration (e.g., 0.1 mg/mL) with mobile phase, and analyze by HPLC.

Stress Conditions Protocol
  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Store at 60 °C for 24 hours. Neutralization: Add 1 mL of 1 M NaOH before dilution.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Store at 60 °C for 8 hours. Neutralization: Add 1 mL of 1 M HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at ambient temperature for 24 hours.

  • Thermal Degradation: Transfer the solid powder to a vial and place it in an oven at 80 °C for 48 hours. Dissolve and dilute for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

G cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (e.g., HCl, Heat) Mixture Stressed Sample: Analyte + Degradation Products Acid->Mixture Base Base Hydrolysis (e.g., NaOH, Heat) Base->Mixture Oxidation Oxidation (e.g., H₂O₂) Oxidation->Mixture Thermal Thermal (Dry Heat) Thermal->Mixture Photo Photolytic (UV/Vis Light) Photo->Mixture Analyte N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide HPLC Inject into Validated HPLC System Mixture->HPLC Result Stability-Indicating Chromatogram: Analyte peak is resolved from all degradant peaks (Rs > 2.0) HPLC->Result

Caption: Conceptual workflow of a forced degradation study.

Standard Operating Procedures

Preparation of Standard Solutions
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Preparation of Sample Solutions
  • Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

Conclusion

The HPLC method detailed in this application note provides a robust, precise, and accurate means for the quantitative analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. The systematic approach to development, grounded in the physicochemical properties of the analyte, ensures reliable performance. The comprehensive validation protocol, including rigorous forced degradation studies, confirms that the method is stability-indicating and suitable for its intended purpose in a regulated pharmaceutical environment.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioProcess International. (2026, April 2). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-iodo-4-methylphenyl)cyclobutanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Incorporation of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide in Type II Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the vast chemical space of building blocks, N-(3-Amino-4-methylphenyl)cyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the vast chemical space of building blocks, N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS: 1016506-34-5) has emerged as a privileged fragment for designing advanced therapeutics[1]. Unlike traditional Type I inhibitors that compete directly with ATP, molecules incorporating this fragment are uniquely positioned to act as2, trapping the kinase in its inactive "DFG-out" conformation[2].

This application note provides a comprehensive, self-validating workflow for drug development professionals to integrate this fragment into their chemical biology pipelines, detailing the mechanistic rationale, synthetic protocols, and kinetic profiling required for lead optimization.

Mechanistic Rationale: Targeting the DFG-Out Conformation

To understand why this specific fragment is highly valued, one must analyze the structural biology of the kinase activation loop. The DFG (Asp-Phe-Gly) motif dictates the catalytic state of the enzyme. When the motif flips outward (DFG-out), it exposes a deep, lipophilic allosteric pocket adjacent to the ATP-binding site. 3 highlights how exploiting this pocket dramatically increases kinome selectivity[3].

The N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide fragment is engineered to exploit this exact geometry:

  • The 3-Amino Group: Acts as a highly reactive nucleophile, serving as the attachment point for a hinge-binding scaffold (e.g., a 2-chloropyrimidine or quinoline core).

  • The 4-Methylphenyl Core: The ortho-methyl group is not merely decorative; it provides critical steric hindrance that restricts the dihedral angle of the molecule. This pre-organization reduces the entropic penalty upon binding, a principle validated in the development of 4[4].

  • The Cyclobutanecarboxamide Tail: This moiety projects deep into the hydrophobic pocket II. Compared to flexible linear alkyl chains or bulky aryl groups, the cyclobutane ring offers an optimal balance of lipophilicity and metabolic stability, resisting rapid cytochrome P450-mediated degradation[5].

BindingModel Kinase Target Kinase (DFG-Out Conformation) Hinge Hinge Region (ATP Pocket) Kinase->Hinge Hydrophobic Hydrophobic Pocket II (Allosteric Site) Kinase->Hydrophobic Scaffold Hinge-Binding Scaffold (e.g., Pyrimidine) Scaffold->Hinge Hydrogen Bonds Linker 3-Amino-4-methylphenyl Core Scaffold->Linker Covalent Bond Tail Cyclobutanecarboxamide Tail Linker->Tail Covalent Bond Tail->Hydrophobic Van der Waals / Lipophilic

Figure 1: Mechanistic binding model of the fragment within the kinase DFG-out allosteric pocket.

Chemical Biology Pipeline & Experimental Protocols

Integrating this fragment requires a workflow that accounts for its specific chemical properties. Because the 3-amino group is sterically hindered by the adjacent 4-methyl group, traditional Nucleophilic Aromatic Substitution (SNAr) often requires excessively high temperatures that can degrade the cyclobutane ring.

Causality in Experimental Design: To bypass this limitation, we utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling. The use of the bulky bidentate ligand Xantphos specifically promotes C-N bond reductive elimination over competing side reactions (such as amide deprotonation), ensuring high yields.

Workflow A Fragment Selection (CAS: 1016506-34-5) B Buchwald-Hartwig Cross-Coupling A->B C Hinge-Binder Attachment B->C D TR-FRET Kinase Profiling C->D E DFG-Out Validation D->E

Figure 2: Step-by-step drug discovery workflow integrating the cyclobutanecarboxamide fragment.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a self-validating system; the reaction progress is continuously monitored via LC-MS to ensure the intermediate does not undergo premature degradation.

  • Preparation: In an oven-dried Schlenk tube, combine N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (1.0 equiv) and the target 2-chloro-heterocycle (e.g., 2-chloropyrimidine derivative, 1.1 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Degas the system via three freeze-pump-thaw cycles and backfill with ultra-pure N2. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species.

  • Reaction: Heat the sealed tube at 100 °C for 12 hours. Monitor the disappearance of the starting material via LC-MS (ESI+).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient Hexanes/EtOAc) to yield the coupled Type II inhibitor candidate.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Profiling

Type II inhibitors exhibit slow-binding kinetics due to the time required for the kinase to transition from DFG-in to DFG-out. Standard rapid-readout ATP assays will yield false negatives. TR-FRET provides a kinetic, self-validating readout of this slow transition.

  • Assay Assembly: In a 384-well low-volume plate, dispense the target kinase (e.g., ABL1 or p38) at a final concentration of 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the synthesized cyclobutanecarboxamide candidate in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM).

  • Tracer & Antibody: Add the LanthaScreen Eu-anti-tag antibody (2 nM) and the appropriate fluorophore-labeled Kinase Tracer (10 nM).

  • Incubation (Critical Step): Incubate the plate in the dark at room temperature for 120 minutes . Rationale: This extended incubation is strictly required to allow the compound to trap the slow-forming DFG-out conformation.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the IC50.

Quantitative Data Presentation: SAR Comparison

To demonstrate the structural superiority of the cyclobutanecarboxamide tail, the following table summarizes representative Structure-Activity Relationship (SAR) data comparing it against traditional amide tails within the same hinge-binding scaffold.

Compound Tail ModificationTarget Kinase IC50 (nM)DFG-Out Selectivity ScoreMicrosomal Stability (T1/2, min)Lipophilicity (clogP)
Cyclobutanecarboxamide 4.2 High (>50-fold) 120 3.8
Benzamide (Reference)15.5Moderate (20-fold)454.5
Propionamide (Linear)85.0Low (<5-fold)152.9

Data Summary: The incorporation of the cyclobutane ring provides a 3-fold increase in potency over the bulky benzamide, while drastically extending the microsomal half-life compared to the linear propionamide. The clogP of 3.8 falls perfectly within the Lipinski "Rule of 5" ideal range for oral bioavailability.

References

  • N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide - Thsci | Tetrahedron. Source: thsci.com.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: nih.gov.
  • Overcoming Secondary Mutations of Type II Kinase Inhibitors. Source: nih.gov.
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Source: nih.gov.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Source: nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are synthesizing N-(3-Amino-4-methylphenyl)cyclobutanecarboxam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are synthesizing N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5).

This compound is synthesized via the regioselective monoacylation of 2,4-diaminotoluene (4-methylbenzene-1,3-diamine) using cyclobutanecarbonyl chloride. The primary synthetic challenge is differentiating the two competing amino groups to prevent over-acylation (di-amide formation) and regioisomerization. This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure high-yield, regiochemically pure synthesis.

Reaction Workflow & Pathway Analysis

SynthesisWorkflow SM 2,4-Diaminotoluene + Cyclobutanecarbonyl Chloride Cond Kinetic Control (0°C, DCM, DIPEA) SM->Cond Acylation Prod Target: N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide Cond->Prod Major Pathway Byprod1 Diacylated Impurity (Excess Reagent) Cond->Byprod1 Side Reaction Byprod2 2-Acyl Regioisomer (Thermodynamic Control) Cond->Byprod2 Side Reaction

Reaction pathways for the acylation of 2,4-diaminotoluene under kinetic control.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing a high percentage of the diacylated byproduct (N,N'-(4-methyl-1,3-phenylene)dicyclobutanecarboxamide)? The Causality: Diacylation occurs when the local concentration of cyclobutanecarbonyl chloride exceeds the available unreacted 2,4-diaminotoluene, forcing the reagent to attack the sterically hindered 2-amino group of the already monoacylated product. The Solution: You must strictly control the stoichiometry (0.95 equivalents of acid chloride) and the addition rate. Use a syringe pump for dropwise addition over 1–2 hours. Sub-stoichiometric addition ensures that the highly nucleophilic 4-amino group of the starting material outcompetes the deactivated, hindered amine of the mono-amide product.

Q2: How can I maximize the regioselectivity for the 4-amino group over the 2-amino group? The Causality: The starting material, 2,4-diaminotoluene, has a methyl group at position 1. The 2-amino group is ortho to this methyl, creating significant steric shielding. The 4-amino group is para to the methyl and highly accessible. As documented in [1], acylation at the position para to the methyl group is highly favored under kinetic control. The Solution: Keep the reaction strictly at 0 °C to 5 °C. By denying the system thermal energy, you prevent the reaction from overcoming the higher activation energy barrier required to acylate the sterically hindered 2-position.

Q3: My conversion stalls at 60-70% and unreacted 2,4-diaminotoluene remains. What is the root cause? The Causality: There are two primary culprits: reagent degradation or acid-base equilibrium failure. Cyclobutanecarbonyl chloride degrades rapidly into cyclobutanecarboxylic acid upon exposure to atmospheric moisture; the acid will not react without a coupling agent. Alternatively, the HCl byproduct generated during acylation can protonate the unreacted 2,4-diaminotoluene, rendering it non-nucleophilic. The Solution: Use fresh, anhydrous reagents. Employ 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered and will not compete with the diamine for the acid chloride, but it is basic enough to scavenge HCl and keep the diamine in its reactive free-base form.

Q4: What is the most reliable method to separate the desired product from the regioisomer and unreacted starting material? The Causality: The [2] emphasizes leveraging the inherent pKa differences of the reaction components to avoid complex chromatography. Unreacted 2,4-diaminotoluene has two basic amines. The desired mono-amide has only one basic amine, and its overall basicity is reduced by the electron-withdrawing effect of the amide group. The Solution: Perform a carefully titrated acidic wash. Washing the organic layer with a 0.5 M citric acid or dilute HCl solution (pH ~3-4) selectively protonates the unreacted starting material, partitioning it into the aqueous phase while the mono-amide remains in the organic phase.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield and regioselectivity. According to industrial chemical databases like [3], optimizing these parameters is critical for scaling up aromatic diamine derivatives.

Parameter SetSolventBaseTemp (°C)Addition RateYield (%)Regioselectivity (4-acyl : 2-acyl)
A (Suboptimal) THFK₂CO₃25Bolus4570:30
B (Moderate) DCMTEA25Dropwise6285:15
C (Optimized) DCMDIPEA0Dropwise8898:2
D (Alternative) EtOAcDIPEA0Dropwise8195:5
Self-Validating Experimental Protocol

This step-by-step methodology incorporates intrinsic validation checkpoints to ensure the success of each phase before proceeding.

Step 1: Reactor Preparation & Dissolution

  • Flame-dry a round-bottom flask under an argon/nitrogen atmosphere.

  • Dissolve 1.0 equivalent of 2,4-diaminotoluene (122.17 g/mol ) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 1.2 equivalents of DIPEA.

  • Self-Validation Checkpoint 1: The solution must be completely transparent. Any turbidity indicates polymeric impurities in the starting material or moisture-induced salt formation. Do not proceed if cloudy.

Step 2: Controlled Acylation

  • Cool the reactor to 0 °C using an ice-water bath.

  • Dilute 0.95 equivalents of cyclobutanecarbonyl chloride (118.56 g/mol ) in an equal volume of anhydrous DCM.

  • Add the acid chloride solution via a syringe pump at a rate of 1 mL/min.

  • Self-Validation Checkpoint 2: Monitor the internal temperature. It must not exceed 5 °C. A slight yellowing of the solution is normal; a dark brown color indicates oxidation of the diamine due to air exposure.

Step 3: In-Process Control (IPC)

  • Stir for 1 hour at 0 °C after the addition is complete.

  • Extract a 50 µL aliquot, quench in 500 µL Methanol, and analyze via LC-MS (UV 254 nm).

  • Self-Validation Checkpoint 3: The reaction is deemed complete when the unreacted 2,4-diaminotoluene peak is <5% relative to the product peak (m/z [M+H]+ = 205.1). Do not push for 100% conversion, as this triggers diacylation.

Step 4: Workup & Purification

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining acid chloride.

  • Separate the organic layer and wash it with 0.5 M aqueous HCl.

  • Self-Validation Checkpoint 4: Test the pH of the aqueous wash layer. It must be between pH 3 and 4. If the pH is >5, the unreacted starting material will fail to partition and will contaminate your organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from Ethyl Acetate/Heptane to yield pure N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

References
  • Noguera, D. R., & Freedman, D. L. (1996). "Reduction and Acetylation of 2,4-Dinitrotoluene by a Pseudomonas aeruginosa Strain." Applied and Environmental Microbiology, 62(7), 2257–2263. URL:[Link]

  • European Patent Office. (2000). "Method of producing benzamide derivatives" (EP0974576A2). Google Patents.
Optimization

troubleshooting impurities in N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide production

Welcome to the Technical Support Center for the synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide . As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the mechanistic causality of impurity formation across the two-step synthesis (acylation followed by nitro reduction) and provide self-validating protocols to ensure scalable, high-purity yields.

Mechanistic Pathway & Impurity Generation

Understanding the root cause of impurities requires mapping the reaction network. The synthesis involves the acylation of 4-methyl-3-nitroaniline with cyclobutanecarbonyl chloride, followed by the catalytic reduction of the nitro group.

SynthesisPathway SM 4-Methyl-3-nitroaniline (Starting Material) Int N-(4-methyl-3-nitrophenyl) cyclobutanecarboxamide SM->Int Acylation Step Acyl Cyclobutanecarbonyl Chloride Acyl->Int Base, Solvent Prod N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide Int->Prod Nitro Reduction (H2, Catalyst) ImpA Di-acylated Impurity (+82 Da) Int->ImpA Excess Acyl Chloride (Over-acylation) ImpB Azo/Azoxy Dimers (Condensation) Int->ImpB High Conc. / Base ImpC Hydroxylamine Intermediate Int->ImpC Incomplete Reduction ImpC->Prod Rate-Limiting Step

Fig 1: Synthesis pathway mapping desired product formation against key impurity branches.

Troubleshooting FAQs

Q1: Why am I observing a +82 Da mass peak (over-acylation) during the amide coupling step? Causality: The amide nitrogen of the newly formed N-(4-methyl-3-nitrophenyl)cyclobutanecarboxamide remains weakly nucleophilic. If a large excess of cyclobutanecarbonyl chloride is used, or if the reaction is run with a strong homogeneous base (like DMAP or excess TEA) over extended periods, a second acylation occurs, forming an N,N-diacylated byproduct[1]. Solution: Transition to biphasic Schotten-Baumann conditions (e.g., EtOAc/aqueous NaHCO₃). The aqueous phase neutralizes the HCl byproduct while keeping the local concentration of the acylating agent in the organic phase low, heavily favoring mono-acylation[2]. Strictly limit the acyl chloride stoichiometry to 1.05 equivalents.

Q2: During the nitro reduction step, my LC-MS shows heavy molecular weight impurities (Azo and Azoxy dimers). How do I eliminate these? Causality: Nitro reduction proceeds via a stepwise electron transfer, generating nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. If the reduction kinetics are sluggish or substrate concentration is too high, the nitroso intermediate will condense with the hydroxylamine to form an azoxy dimer, which can subsequently reduce to an azo dimer[3]. Solution: This is fundamentally a mass-transfer and concentration issue. Increase hydrogen availability by optimizing agitation (gas-liquid mixing) and operate at a lower substrate concentration (e.g., 0.1 M). Avoid basic conditions, which catalyze the condensation of nitroso and hydroxylamine species.

Q3: My reaction stalls at the hydroxylamine intermediate. How can I drive the reduction to the primary amine? Causality: The cleavage of the N-O bond in the hydroxylamine intermediate to form the primary amine is typically the rate-limiting step in catalytic nitro reductions[4]. This step requires sufficient catalyst surface area and active hydrogen transfer[5]. Catalyst poisoning or insufficient hydrogen pressure will stall the reaction here. Solution: Implement a catalyst modifier (e.g., Pt-V/C instead of standard Pd/C) which suppresses hydroxylamine accumulation[4]. Alternatively, add a catalytic amount of a mild acid (like acetic acid) to protonate the hydroxylamine, weakening the N-O bond and accelerating its reduction.

Quantitative Data Summaries

Table 1: Impurity Profile and LC-MS Identification

Impurity Type Structure / Mechanism Typical LC-MS Mass (M+H)⁺ Typical Cause
API (Product) Primary Amine 205.1 m/z N/A
Over-acylation N,N-diacylated amide 287.1 m/z (+82 Da) Excess acyl chloride, strong base
Hydroxylamine Ar-NHOH intermediate 221.1 m/z (+16 Da) Stalled reduction (rate-limiting step)
Azoxy Dimer Ar-N(O)=N-Ar 421.2 m/z Condensation of nitroso and hydroxylamine

| Azo Dimer | Ar-N=N-Ar | 405.2 m/z | Reduction of azoxy dimer |

Table 2: Catalyst Screening for Nitro Reduction

Catalyst System Hydroxylamine Accumulation Dimer Formation Overall Amine Yield
5% Pd/C (Standard) High (if H₂ starved) Moderate 75-85%
5% Pt/C Moderate High 60-70%
1% Pt-V/C Low Low >95%

| Raney Nickel | Low | Low | 90-95% |

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Biphasic Acylation (Schotten-Baumann)

This protocol utilizes a biphasic system to prevent over-acylation by sequestering the base in the aqueous layer.

  • Substrate Loading: Charge 4-methyl-3-nitroaniline (1.0 eq) into a reactor containing Ethyl Acetate (10 vol).

  • Biphasic Setup: Add 10% aqueous NaHCO₃ (5 vol) to create a biphasic system.

  • Temperature Control: Cool the biphasic mixture to 0-5 °C.

    • Self-Validation Checkpoint: Monitor internal temperature during addition. A temperature spike >10 °C indicates uncontrolled reactivity, which leads to the hydrolysis of the acyl chloride rather than amide formation.

  • Acylation: Dropwise addition of cyclobutanecarbonyl chloride (1.05 eq) dissolved in EtOAc (2 vol) over 30 minutes.

  • In-Process Control (IPC):

    • Self-Validation Checkpoint: Sample the organic layer after 2 hours. The reaction is validated as complete only when HPLC shows <1% starting material and <0.5% di-acylated impurity. If starting material is >1%, add 0.02 eq acyl chloride.

  • Workup: Phase separate, wash the organic layer with brine to remove urea/salts, dry over Na₂SO₄, and concentrate.

Protocol 2: Catalytic Hydrogenation with IPC Loop

This protocol ensures complete conversion of the rate-limiting hydroxylamine intermediate without generating dimer impurities.

Workflow Prep Reactor Prep (N2 Purge) Load Substrate & Catalyst (Pt-V/C in THF) Prep->Load Hydro Hydrogenation (H2, 50 psi, 25°C) Load->Hydro IPC IPC Sampling (Check Hydroxylamine) Hydro->IPC IPC->Hydro If Ar-NHOH > 0.5% Filter Filtration & Wash IPC->Filter If Ar-NHOH < 0.5% Prod API Isolation Filter->Prod

Fig 2: Self-validating workflow for catalytic hydrogenation with integrated IPC loop.

  • Preparation: Purge a high-pressure reactor with N₂ (3 cycles) to ensure an oxygen-free environment.

  • Substrate Loading: Charge the N-(4-methyl-3-nitrophenyl)cyclobutanecarboxamide intermediate dissolved in THF at a strict 0.1 M concentration to limit dimer formation.

  • Catalyst Addition: Add 1% Pt-V/C catalyst (5 wt% relative to substrate).

    • Causality: Pt-V/C is specifically selected over standard Pd/C to suppress hydroxylamine accumulation and prevent runaway reactions[4].

  • Hydrogenation: Purge with H₂ (3 cycles) and pressurize to 50 psi. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

  • In-Process Control (IPC): After 4 hours, sample and analyze via HPLC.

    • Self-Validation Checkpoint: The system validates completion NOT by the disappearance of the nitro starting material, but by confirming the hydroxylamine intermediate is <0.5%. Do not proceed to filtration until this metric is met.

  • Isolation: Filter through a pad of Celite to remove the catalyst, concentrate under reduced pressure, and crystallize the final API.

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of N-(3-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing instead on the underlying principles and troubleshooting strategies essential for achieving high-purity, crystalline material.

This guide is designed to be a primary resource for scientists working on the purification of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5)[1]. We will address common challenges in a direct question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the compound and the crystallization process.

Q1: What are the key structural features of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide that influence its crystallization behavior?

A1: The molecule's structure contains both polar and non-polar moieties, which dictates its solubility and intermolecular interactions. Key features include:

  • Amide and Amine Groups: The presence of N-H and C=O functionalities allows for strong hydrogen bonding, a critical interaction for forming a stable crystal lattice.

  • Aromatic Ring: The phenyl group can participate in pi-stacking interactions, further stabilizing the crystal structure.

  • Cyclobutane and Methyl Groups: These non-polar aliphatic groups contribute to solubility in less polar organic solvents.

This combination of functional groups suggests that the compound is of moderate polarity. Therefore, solvents of similar polarity, such as ethanol, ethyl acetate, or acetone, are excellent starting points for screening.[2][3]

Q2: How do I select an appropriate starting solvent for recrystallization?

A2: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures.[4][5] This differential solubility is the driving force for crystallization.[5] A systematic approach is recommended.

Workflow: Initial Solvent Screening

G cluster_0 A Place ~20mg of crude compound in a small test tube. B Add solvent dropwise at room temp (start with 0.5 mL). A->B C Does it dissolve completely? B->C D Yes C->D E No C->E F Solvent is too good. Compound is too soluble at room temp. REJECT. D->F G Warm the mixture gently (near solvent's boiling point). E->G H Does it dissolve completely? G->H I Yes H->I J No H->J L Allow the clear solution to cool slowly to room temperature, then to 0-4°C. I->L K Add more solvent and continue heating. If it still doesn't dissolve, it's insoluble. REJECT. J->K M Do abundant, high-quality crystals form? L->M N Yes M->N O No / Poor Yield M->O P POTENTIAL SOLVENT. Proceed with optimization. N->P Q Compound is too soluble in cold solvent. REJECT or consider for mixed-solvent system. O->Q

Caption: Workflow for single-solvent screening.

Table 1: Suggested Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity Rationale for Use
Water 100 High Unlikely to be a good single solvent but excellent as an anti-solvent with polar organic solvents due to the compound's H-bonding capacity.[2]
Ethanol 78 Polar Often effective for aromatic amides; good balance of polarity.[3]
Isopropanol 82 Polar Similar to ethanol, slightly less polar.
Acetonitrile 82 Polar Can give very good results for amide purification.[3]
Acetone 56 Polar A strong solvent, but its low boiling point can sometimes make achieving a large solubility differential challenging.[4]
Ethyl Acetate 77 Medium An excellent, versatile solvent for compounds of moderate polarity.[4]
Toluene 111 Non-polar May be useful if impurities are highly polar. Its high boiling point requires caution to prevent oiling out.[2]

| Hexanes | 69 | Non-polar | The compound is likely insoluble; primarily useful as an anti-solvent with a more polar solvent like ethyl acetate.[2] |

Q3: What is polymorphism, and is it a concern for this compound?

A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point.[8][9] For any pharmaceutical compound, controlling polymorphism is critical as it can impact bioavailability and shelf-life.[7] Given that N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is an aromatic amide—a class known to exhibit polymorphism—it is crucial to establish a reproducible crystallization protocol to ensure consistent production of the desired solid form.[8][10]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during crystallization experiments.

Problem 1: My compound "oiled out" instead of crystallizing.

Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming solid crystals. What went wrong and how can I fix it?

A: "Oiling out" typically occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[11] Essentially, the compound is "melting" in the solvent before it has a chance to organize into a crystal lattice. This is common with impure compounds or when using a solvent with a high boiling point.

Causality & Solution Workflow:

G start Problem: Compound Oiled Out check_purity Is the starting material of low purity? (e.g., crude reaction mixture) start->check_purity action_purify Purify the material first using another technique (e.g., column chromatography) to remove impurities that lower the melting point. check_purity->action_purify Yes check_solvent Is the boiling point of the solvent close to or above the compound's melting point? check_purity->check_solvent No end_success Result: Successful Crystallization action_purify->end_success action_solvent Choose a solvent with a lower boiling point. check_solvent->action_solvent Yes check_concentration Is the solution too concentrated, leading to supersaturation at a high temperature? check_solvent->check_concentration No action_solvent->end_success action_dilute Re-heat the mixture to re-dissolve the oil. Add more hot solvent (10-20% more volume) to reduce the saturation temperature. check_concentration->action_dilute Yes check_concentration->end_success No, review process action_dilute->end_success

Caption: Troubleshooting flowchart for oiling out.

Protocol: Resolving Oiling Out

  • Re-dissolve: Heat the mixture until the oil fully redissolves into a clear solution.

  • Dilute: Add more of the same solvent (approximately 10-25% of the current volume) while keeping the solution hot. This lowers the saturation point to a lower temperature.

  • Slow Cool: Allow the solution to cool very slowly. Insulating the flask can help promote gradual crystal growth instead of rapid phase separation.

  • Seeding (Optional): If you have a pure crystal, add a tiny amount (a "seed") to the solution once it has cooled slightly. This provides a template for proper crystal growth.[7][12]

Problem 2: No crystals are forming, even after cooling.

Q: My solution is clear and remains so even after cooling in an ice bath. What can I do to induce crystallization?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that there is a high energy barrier to nucleation (the initial formation of crystal seeds).[6]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[11]

  • Introduce a Seed Crystal: If available, add a single, small crystal of the pure compound to the solution. This is the most effective way to induce crystallization of the desired polymorph.[7]

  • Slow Evaporation: Remove the stopper from your flask and cover it with a piece of filter paper. Allow the solvent to evaporate slowly over several hours or days. This will gradually increase the concentration until supersaturation is achieved.

  • Use an Anti-Solvent: If you are using a solvent in which the compound is quite soluble, you can slowly add an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the primary solvent). For example, if your compound is dissolved in ethanol, you could slowly add water dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.[5]

Problem 3: The crystals are very fine needles or powder, and the purity is poor.

Q: I got a lot of solid back, but it's a fine powder and my analysis shows it's still impure. How can I get larger, purer crystals?

A: The formation of very small crystals is a hallmark of rapid nucleation and growth, which often happens when a solution is cooled too quickly.[13][14] Fast cooling causes the compound to crash out of solution, trapping impurities within the rapidly forming crystal lattice.[13] Purer, larger crystals are formed when the cooling process is slow, allowing for equilibrium between the solid and solution phases, which selectively incorporates the desired molecules into the growing lattice.[13][15]

The Impact of Cooling Rate on Crystal Quality:

G cluster_fast Fast Cooling cluster_slow Slow Cooling A Hot, Saturated Solution B Rapid Temperature Drop (e.g., plunge in ice bath) A->B C High Supersaturation Many Nucleation Sites Form B->C D Rapid Crystal Growth C->D E Result: Small, Impure Crystals (High Yield, Low Purity) D->E F Hot, Saturated Solution G Gradual Temperature Drop (e.g., cool to RT, then refrigerate) F->G H Low Supersaturation Few Nucleation Sites Form G->H I Slow, Ordered Growth H->I J Result: Large, Pure Crystals (Optimized Yield & Purity) I->J

Caption: Comparison of fast vs. slow cooling crystallization.

Protocol for High-Purity Crystals

  • Prepare a Saturated Solution: In a suitable solvent, dissolve your compound at a temperature near the solvent's boiling point. Use the minimum amount of hot solvent required to achieve full dissolution.[16]

  • Hot Filtration (if necessary): If there are any insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration to remove them.

  • Slow Cooling:

    • Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly on a cold surface.

    • To slow the process further, you can place the flask inside an insulated container (like a beaker wrapped in glass wool).

    • Once the flask has reached room temperature over 1-2 hours, transfer it to a refrigerator (4°C) for several more hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor, and dry them thoroughly.[16]

By applying these principles and troubleshooting strategies, researchers can develop a robust and reproducible crystallization process for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, ensuring high purity and consistent solid-state form for downstream applications.

References

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]

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  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available from: [Link]

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  • H.E.L Group. Key Considerations for Crystallization Studies. Available from: [Link]

  • Nature. A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. Available from: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available from: [Link]

  • Google Patents. Method for crystallization of amino acids.
  • PMC. A Kinetic Study of the Polymorphic Transformation of Nimodipine and Indomethacin during High Shear Granulation. Available from: [Link]

  • ResearchGate. (2025, October 15). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Available from: [Link]

  • PMC. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • PMC. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Available from: [Link]

  • AWS. Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration is Substituent-Depend. Available from: [Link]

  • ChemWhat. N-(3-amino-4-methylphenyl)-3-methylbutanamide CAS#: 946769-33-1. Available from: [Link]

  • Semantic Scholar. (2024, July 17). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Available from: [Link]

  • PMC. Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Available from: [Link]

  • National Yang Ming Chiao Tung University Academic Hub. (2022, January 1). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. Available from: [Link]

  • PMC. N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Degradation of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Welcome to the technical support center for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5).[1] This guide is designed for researchers, scientists, and drug development professionals to address common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and degradation of this compound. By understanding its chemical liabilities, you can implement effective strategies to ensure its stability and the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My stored N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide shows signs of degradation. What are the likely causes?

Answer:

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide possesses two key functional groups susceptible to degradation: a primary aromatic amine and a secondary amide. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking down the molecule into its constituent carboxylic acid and amine.[2][3] While amides are generally more stable than esters, this pathway can be significant over long-term storage, particularly if the compound is exposed to moisture.

  • Oxidation: The primary aromatic amine group is prone to oxidation.[4][5] This can be initiated by atmospheric oxygen and potentially accelerated by exposure to light or trace metal ions. Oxidation of aromatic amines can lead to a variety of colored products, including nitroso and nitro compounds, as well as complex polymeric materials.[4][6][7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate and accelerate both hydrolytic and oxidative degradation pathways.[8] Pharmaceutical compounds with chromophores, such as the aromatic ring in this molecule, are often susceptible to photodegradation.

Troubleshooting Guide: Identifying the Cause of Degradation

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing, browning) Oxidation of the aromatic amineReview storage conditions for exposure to air and light. Consider inert gas overlay.
Change in physical state (e.g., clumping, deliquescence) Moisture absorption leading to hydrolysisStore in a desiccator or with a desiccant. Ensure container is tightly sealed.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Formation of degradation productsPerform forced degradation studies to identify potential degradants and develop a stability-indicating analytical method.
Decrease in purity or potency over time General degradationImplement a comprehensive stability testing program under controlled storage conditions.
What are the optimal storage conditions for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide to minimize degradation?

Answer:

To ensure the long-term stability of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, it is crucial to control the environmental factors that promote degradation. The following conditions are recommended:

Storage Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated) Lower temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.[9]
Atmosphere Inert Gas (e.g., Argon, Nitrogen) Displacing oxygen minimizes the risk of oxidative degradation of the aromatic amine.
Light Amber vials or light-proof containers Protects the compound from light-induced degradation (photodegradation).[10]
Humidity Low humidity (store with desiccant) Minimizes water availability for hydrolytic degradation of the amide bond.
Container Tightly sealed, non-reactive material (e.g., glass) Prevents exposure to atmospheric moisture and oxygen, and avoids potential interactions with container materials.[11]
How can I proactively assess the stability of my N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide batch?

Answer:

A proactive approach to stability assessment involves conducting forced degradation (stress testing) studies and implementing a systematic stability testing program.

Forced Degradation Studies:

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[5][12][13] This helps to identify potential degradation products and establish a "stability-indicating" analytical method.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose the solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14][15][16]

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.[17][18]

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Prep Prepare Solutions of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (Solid, 80°C) Prep->Thermal Photo Photodegradation (ICH Q1B) Prep->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify & Quantify Degradation Products Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

What analytical methods are suitable for monitoring the degradation of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide?

Answer:

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point.

  • UV-Visible Spectroscopy: Can be used as a detector for HPLC to quantify compounds that absorb UV light. It can also provide preliminary information about degradation if new chromophores are formed.[17]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides structural information about the degradation products, aiding in their identification.[17]

  • Gas Chromatography (GC): May be suitable if the compound and its degradants are volatile and thermally stable.[19]

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide CarboxylicAcid Cyclobutanecarboxylic Acid Parent->CarboxylicAcid H₂O / H⁺ or OH⁻ AromaticAmine 3-Amino-4-methylaniline Parent->AromaticAmine H₂O / H⁺ or OH⁻ Nitroso Nitroso Derivative Parent->Nitroso [O] Polymeric Polymeric Products Parent->Polymeric [O] Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Potential Degradation Pathways.

References

  • Chemguide. The Hydrolysis of Amides. Available from: [Link]

  • Oxidation of Secondary and Primary Amines. Available from: [Link]

  • University of Calgary. Ch20: Amide hydrolysis. Available from: [Link]

  • ACS Publications. Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light | Organic Letters. Available from: [Link]

  • Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes. Available from: [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Available from: [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. Oxidation of Aromatic Primary Amines with Silver (I). Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PMC. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Available from: [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]

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  • ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Capricorn Scientific. Safety Data Sheet. Available from: [Link]

  • NIOSH. Alphabetical Method Listing - M - NMAM 4th Edition. Available from: [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available from: [Link]

  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • ResearchGate. Pathways of aromatic compounds degradation[20][21]. Available from: [Link]

  • AWS. Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration is Substituent-Depend. Available from: [Link]

  • ResearchGate. Metabolic pathways for the degradation of aromatic ring-based... Available from: [Link]

  • MDPI. Nitrogen Degradation Pathways in Actinomycetes: Key Components of Primary Metabolism Ensuring Survival in the Environment. Available from: [Link]

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  • PubMed. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. Available from: [Link]

  • PubMed. (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Welcome to the technical support guide for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor water solubility is a significant hurdle in drug development, affecting everything from in vitro assays to in vivo bioavailability.[1][] This guide provides a structured, in-depth approach to troubleshooting and resolving these issues, grounded in established scientific principles and field-proven techniques.

Understanding the Molecule: A Prerequisite for Success

Before attempting to enhance the solubility of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5), it is crucial to understand its fundamental physicochemical properties. The structure reveals a primary aromatic amine and an amide functional group. The presence of the amine group suggests that the compound is a weak base, making its solubility highly dependent on pH.[3]

Key Molecular Features:

  • Molecular Formula: C12H16N2O

  • Molecular Weight: 204.27 g/mol

  • Functional Groups: Primary aromatic amine, secondary amide, cyclobutyl and methylphenyl groups. The aromatic and aliphatic hydrocarbon portions contribute to its hydrophobic character.

A systematic approach to improving solubility begins with characterizing the problem and then applying targeted strategies. This guide is structured in a question-and-answer format to directly address common issues you may face.

Troubleshooting Workflow

The following diagram outlines a logical progression for addressing the poor aqueous solubility of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

Solubility Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment & Simple Approaches cluster_1 Phase 2: Advanced Formulation Strategies A Start: Poor Aqueous Solubility Observed B Q1: Have you tried adjusting the pH? A->B C Q2: Is a simple cosolvent system sufficient? B->C No D Solubility Achieved B->D Yes C->D Yes E Q3: Can complexation with cyclodextrins help? C->E No E->D Yes F Q4: Have you considered using surfactants? E->F No F->D Yes G Q5: Is salt formation a viable option? F->G No G->D Yes H Q6: Could a solid dispersion be beneficial? G->H No H->D

Caption: A stepwise decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My compound is not dissolving in neutral aqueous buffer. What is the first and simplest thing I should try?

Answer: The first and most fundamental step is to attempt pH modification.[] Given that N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide has a primary amine group, it will act as a weak base. In acidic conditions, this amine group will become protonated, forming a more polar and, therefore, more water-soluble ammonium salt.

Causality Behind This Choice:

The solubility of ionizable compounds is directly influenced by the pH of the medium.[4][5] For a basic compound like this one, decreasing the pH below its pKa will lead to the formation of the cationic (protonated) species. This charged species has significantly greater interaction with polar water molecules compared to the neutral form, leading to a substantial increase in aqueous solubility.

Experimental Protocol: pH-Solubility Profile Generation
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This data will help you identify the optimal pH range for your experiments.

pHExpected SolubilityRationale
7.4Very LowThe compound is predominantly in its neutral, less soluble form.
6.0Low to ModerateA small fraction of the compound will be protonated.
4.0HighA significant portion of the compound will be in its protonated, soluble salt form.
2.0Very HighThe compound will be almost fully protonated.
Q2: Adjusting the pH helped, but I still can't reach my target concentration, or I need to work closer to neutral pH. What's the next step?

Answer: The use of cosolvents is a common and effective strategy to enhance the solubility of poorly soluble compounds, and it can be combined with pH adjustment.[][6] Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar or weakly polar solutes.[6][7]

Causality Behind This Choice:

The "like dissolves like" principle is at play here. Water is a highly polar solvent with a strong hydrogen-bonding network. The hydrophobic parts of your molecule (the methylphenyl and cyclobutyl groups) are not well-accommodated by this network. Cosolvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) disrupt water's hydrogen-bonding structure and create a more "hospitable," less polar environment for your compound to dissolve in.[]

Experimental Protocol: Cosolvent Screening
  • Select Cosolvents: Choose a few biocompatible cosolvents, such as DMSO (for in vitro use), ethanol, PG, and PEG 400.[6][8]

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each selected cosolvent.

  • Titration into Aqueous Buffer: In separate vials, place your desired aqueous buffer (at a pre-determined optimal pH from Q1, if applicable).

  • Incremental Addition: Add small, incremental volumes of the cosolvent stock solution to the aqueous buffer, vortexing after each addition.

  • Observe for Precipitation: Visually inspect for any signs of precipitation (cloudiness, solid particles). The point at which precipitation occurs indicates the solubility limit for that specific cosolvent percentage.

  • Determine Optimal Ratio: Identify the lowest percentage of cosolvent that maintains your target concentration of the compound in solution. It is crucial to use the minimum amount necessary to avoid potential toxicity or off-target effects in biological assays.[9]

CosolventTypical Starting % (v/v)Notes
DMSO0.1% - 5%Excellent solubilizing power, but can be toxic in some cell-based assays.
Ethanol1% - 20%Generally well-tolerated, but can cause protein precipitation at higher concentrations.
PEG 4005% - 40%A good option for increasing solubility with relatively low toxicity.[8][9]
Propylene Glycol5% - 40%Similar to PEG 400, widely used in pharmaceutical formulations.[6]
Q3: Cosolvents are not providing enough of a solubility boost, or they are interfering with my assay. What other formulation strategies can I explore?

Answer: Complexation with cyclodextrins is a highly effective and widely used method for increasing the aqueous solubility of hydrophobic molecules.[10][11][]

Causality Behind This Choice:

Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic exterior and a hydrophobic interior cavity.[11][13] The hydrophobic portions of your compound can be encapsulated within this cavity, forming an "inclusion complex."[10][11] This complex presents a hydrophilic exterior to the aqueous environment, effectively masking the hydrophobicity of the guest molecule and dramatically increasing its apparent water solubility.[13][14]

Experimental Protocol: Cyclodextrin Complexation
  • Select Cyclodextrins: Common choices include β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[][15]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Compound: Add an excess amount of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours at a constant temperature to allow for complex formation and equilibrium.

  • Separate and Quantify: As in the pH-solubility protocol, separate the undissolved solid and quantify the concentration of the dissolved compound in the clear supernatant.

  • Analyze Data: Plot the solubility of your compound as a function of cyclodextrin concentration. A linear increase in solubility is indicative of the formation of a 1:1 inclusion complex.

Cyclodextrin Complexation cluster_0 A Poorly Soluble Drug C Water-Soluble Inclusion Complex B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior)

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Q4: Are there other excipients I can use to improve solubility, particularly for creating stable formulations?

Answer: Yes, using surfactants is another powerful technique.[16][17] Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.

Causality Behind This Choice:

The hydrophobic core of the micelle provides a favorable environment for your non-polar compound to partition into, effectively solubilizing it within the aqueous medium.[18] This mechanism is known as micellar solubilization. A variety of non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL are commonly used in pharmaceutical formulations for this purpose.[19]

Experimental Protocol: Surfactant Screening
  • Select Surfactants: Choose pharmaceutically acceptable surfactants such as Tween® 80, Polysorbate 20, or Cremophor® EL.[19]

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations both below and above their known CMC values.

  • Determine Solubility: Use the same equilibrium solubility method described previously (add excess compound, equilibrate, separate, and quantify).

  • Identify Optimal Concentration: Plot solubility against surfactant concentration. You should see a significant increase in solubility once the surfactant concentration surpasses the CMC. Select the lowest concentration that achieves your desired solubility to minimize potential biological effects of the surfactant itself.[18]

Q5: My compound is a solid, and I need to improve its dissolution rate for oral formulation development. What are my options?

Answer: For solid dosage forms, two excellent strategies are salt formation and creating solid dispersions.

Strategy A: Salt Formation

Since your compound is a weak base, it can be reacted with an acid to form a stable, crystalline salt.[4] Pharmaceutical salts generally have higher aqueous solubility and faster dissolution rates than their corresponding free base forms.[20][21]

Causality Behind This Choice:

The ionic nature of the salt allows it to dissociate more readily in water compared to the neutral free base, which must overcome the energy of its crystal lattice.[1] The choice of the counter-ion (the acid used to form the salt) is critical and can significantly impact the salt's properties, including solubility, stability, and hygroscopicity.[4]

Experimental Protocol: Salt Screening
  • Select Counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).[21]

  • Reaction: Dissolve the free base in a suitable organic solvent. Add a stoichiometric amount of the selected acid.

  • Isolation: Induce crystallization to isolate the salt form. This can be achieved through cooling, evaporation, or addition of an anti-solvent.

  • Characterization: Confirm salt formation and characterize the solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

  • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of the different salt forms to the free base.

Salt FormExpected Solubility EnhancementPotential Issues
HydrochlorideHighCan be hygroscopic; common ion effect in gastric fluid.[20]
MesylateGood to HighOften forms stable, crystalline salts.
TartrateModerate to GoodCan introduce chirality; may form less stable salts.
Strategy B: Solid Dispersion

A solid dispersion is a system where the drug is dispersed in a hydrophilic polymer matrix.[16][22] This can be achieved through methods like spray drying or hot-melt extrusion.[23][24][25]

Causality Behind This Choice:

Solid dispersions enhance solubility through several mechanisms:

  • Amorphous State: The drug often exists in a high-energy amorphous state rather than a stable crystalline form, which increases its apparent solubility.[16]

  • Particle Size Reduction: The drug is dispersed at a molecular level, maximizing the surface area available for dissolution.[16][26]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[16][22]

Experimental Protocol: Solid Dispersion Feasibility
  • Select a Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[15]

  • Preparation (Solvent Evaporation Method): a. Dissolve both the drug and the polymer in a common volatile solvent. b. Evaporate the solvent under vacuum, leaving a solid film. c. Mill the resulting solid into a powder.

  • Characterization: Use XRPD to confirm that the drug is in an amorphous state within the dispersion.

  • Dissolution Testing: Perform dissolution studies to compare the release rate of the drug from the solid dispersion to that of the crystalline drug.

This guide provides a systematic framework for addressing the poor aqueous solubility of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. By understanding the underlying chemical principles and applying these structured experimental approaches, you can effectively identify and implement a successful solubilization strategy for your research and development needs.

References
  • World Pharma Today. (2025, October 17).
  • Kumar, S., & Singh, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Unknown. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Unknown. (n.d.).
  • Unknown. (2022, November 2).
  • Unknown. (n.d.).
  • Unknown. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • WuXi AppTec DMPK. (2024, March 15).
  • BOC Sciences. (n.d.).
  • Unknown. (n.d.).
  • Serajuddin, A. T. M. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Unknown. (2025, July 31). How can cyclodextrins enhance solubility?
  • Unknown. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Unknown. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC.
  • Sigma-Aldrich. (n.d.).
  • Unknown. (2024, December 24). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine.
  • Quotient Sciences. (n.d.).
  • Unknown. (2020, March 14).
  • Ghosh, A. A. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Unknown. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Unknown. (n.d.).
  • Unknown. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Tetrahedron. (n.d.). N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.
  • PubMed. (2007, July 30).
  • Unknown. (n.d.). Solubility and pH of amines.
  • Unknown. (n.d.).
  • MedChemExpress. (n.d.). Surfactants.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • IJPC, Inc. (2025).

Sources

Optimization

Technical Support Center: Optimizing LC-MS for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Welcome to the technical support guide for the LC-MS analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. This document is designed for researchers, scientists, and drug development professionals, providing in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to streamline method development and troubleshoot common analytical challenges. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and develop robust, self-validating analytical methods.

Analyte Overview: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Understanding the physicochemical properties of your analyte is the cornerstone of any successful LC-MS method. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a small molecule with distinct chemical features that dictate its behavior during analysis.

  • Aromatic Amine Group: The primary amine on the phenyl ring is basic and will be readily protonated in acidic conditions. This is the primary target for ionization in positive-mode mass spectrometry.

  • Amide Linkage: The cyclobutanecarboxamide moiety adds polarity.

  • Hydrophobic Regions: The methylphenyl and cyclobutane groups provide non-polar character, making the molecule suitable for reversed-phase chromatography.

PropertyValueSource
Chemical FormulaC₁₂H₁₆N₂O[1]
Molecular Weight204.27 g/mol [1]
Predicted Properties
PolarityModerately polarInferred
Basicity (pKa)Primary amine pKa ~4-5General chemical knowledge

Section 1: Liquid Chromatography (LC) Method Development

A robust chromatographic separation is essential to minimize matrix effects, improve sensitivity, and ensure accurate quantification.[2][3]

Q1: What is the best type of LC column to start with?

For this analyte, a C18 (octadecylsilane) column is the recommended starting point due to its versatility and ability to retain moderately polar to non-polar compounds.

  • Causality: The hydrophobic interaction between the C18 stationary phase and the analyte's methylphenyl and cyclobutane groups will provide good retention.

  • Alternative Selectivity: If co-elution with matrix components is an issue, consider columns that offer different retention mechanisms.

    • Biphenyl Column: Offers π-π interactions with the analyte's aromatic ring, which can provide unique selectivity for aromatic amines.[4][5]

    • Pentafluorophenyl (PFP) Column: Provides a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be effective for separating isomers or closely related compounds.[6]

Q2: How should I select and prepare my mobile phase?

Proper mobile phase composition, particularly pH, is critical for achieving good peak shape with amine-containing compounds.

  • Recommendation:

    • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid

  • Expertise & Experience: The low pH of a formic acid-buffered mobile phase ensures the primary aromatic amine is protonated (R-NH₃⁺). This has two key benefits:

    • Suppresses Silanol Interactions: Protonation prevents the uncharged amine from interacting with negatively charged residual silanols on the silica-based stationary phase, which is a primary cause of peak tailing.[7][8]

    • Enhances ESI+ Signal: The analyte is already in its protonated form in solution, promoting efficient ionization in the MS source.

  • Protocol: Mobile Phase Preparation

    • Use only LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid) to minimize background noise.[9]

    • Measure 999 mL of solvent (e.g., water) into a clean mobile phase bottle.

    • Add 1 mL of high-purity formic acid.

    • Sonicate the mobile phase for 10-15 minutes to degas, which is crucial for stable pump performance.[10]

Q3: How do I develop an effective gradient elution method?

A gradient elution is necessary to achieve a sharp peak and a reasonable run time. A generic "scouting" gradient is the first step.

  • Recommended Starting Gradient:

Time (min)Flow Rate (mL/min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)
0.00.4955
1.00.4955
8.00.4595
10.00.4595
10.10.4955
12.00.4955
  • Optimization Workflow: The goal of gradient optimization is to provide sufficient separation from interferences while keeping the peak as sharp as possible.[11][12][13]

cluster_0 LC Gradient Optimization Workflow A 1. Run Scouting Gradient (e.g., 5-95% B over 8 min) B 2. Determine Elution Time (tR) of Analyte A->B C 3. Is Peak Shape Good (Tailing Factor < 1.5)? B->C D 4. Is tR Appropriate (e.g., 3-7 min)? C->D Yes H Review Mobile Phase pH and Column Choice C->H No E 5. Adjust Gradient Slope (Steeper for later elution, shallower for earlier) D->E No G 7. Finalize Method D->G Yes E->B F 6. Adjust Initial %B (Increase to decrease tR, but ensure retention) F->B H->A

Caption: A workflow for systematic LC gradient optimization.

Section 2: Mass Spectrometry (MS) Detector Optimization

Tuning the mass spectrometer is crucial for maximizing sensitivity and specificity.

Q4: Should I use ESI or APCI?

The choice of ionization source depends on the analyte's polarity and thermal stability. For N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, Electrospray Ionization (ESI) in positive ion mode is the primary recommendation.

  • Expertise & Experience: ESI is highly effective for polar and ionizable molecules, like our analyte, which has a basic amine group that is easily protonated.[3][14]

  • When to Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds.[15][16] It can be a valuable alternative if you experience significant ion suppression with ESI, as APCI is often less susceptible to matrix effects.[17][18]

cluster_1 Ionization Source Selection Logic Start Analyte: N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide Prop Key Property: Basic Amine Group (Readily Protonated) Start->Prop ESI Primary Choice: Electrospray (ESI) Positive Mode Prop->ESI Ideal for ionizable molecules Trouble Troubleshooting: Severe Ion Suppression? ESI->Trouble APCI Secondary Choice: APCI Positive Mode Trouble->ESI No, optimize ESI Trouble->APCI Yes, try APCI

Caption: Decision logic for selecting the appropriate ion source.

Q5: What are the key MS parameters to optimize and what are good starting values?

Systematic optimization of source parameters is essential for achieving the best signal intensity. This is typically done by infusing a standard solution of the analyte directly into the source while adjusting parameters one at a time.[3][19]

  • Trustworthiness: Always optimize parameters to be on a stable plateau rather than a sharp maximum. This makes the method more robust to small, day-to-day variations in instrument performance.[3]

Table: Recommended Starting MS Parameters

ParameterESI Typical ValueAPCI Typical ValueRationale
Ionization Mode Positive Positive The basic amine group readily accepts a proton.
Capillary/Spray Voltage3.5 - 4.5 kVN/ADrives the electrospray process and ion formation.[14]
Corona CurrentN/A4 - 8 µACreates reactant ions for chemical ionization.[20]
Gas Temperature / Drying Gas300 - 350 °C350 - 450 °CAids in desolvation of droplets.[14]
Nebulizer Gas (N₂)35 - 50 psi40 - 60 psiAssists in forming a fine aerosol from the LC eluent.[20]
Drying Gas Flow8 - 12 L/min5 - 10 L/minSweeps away neutral solvent molecules.
Vaporizer TemperatureN/A350 - 450 °CRequired to vaporize the eluent and analyte for gas-phase ionization.[21]
Q6: How do I determine the best precursor and product ions for MRM analysis?

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard for selectivity and sensitivity. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and one or more specific product ions generated by collision-induced dissociation (CID).

  • Step 1: Find the Precursor Ion

    • Infuse a standard and acquire a full scan mass spectrum. For our analyte (MW=204.27), the protonated precursor ion [M+H]⁺ will be at m/z 205.3 .

  • Step 2: Fragment the Precursor Ion

    • Perform a product ion scan on m/z 205.3. In this experiment, the precursor is isolated and fragmented in the collision cell at various collision energies to see which product ions are formed.

    • Predicted Fragmentation: Amide bonds and the bond alpha to the amine are common cleavage points. Likely fragmentations could involve the loss of the cyclobutanecarboxamide group or cleavage within the aromatic ring structure.[22][23]

  • Step 3: Optimize Collision Energy (CE)

    • For the most intense and stable product ions identified in Step 2, perform a CE optimization experiment. This involves monitoring the intensity of the product ion while ramping the collision energy.

    • Select the CE value that gives the maximum signal for each product ion. It is best practice to monitor at least two MRM transitions for confident quantification and qualification.

Section 3: Sample Preparation Strategies

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system.[24]

Q7: What is the simplest sample preparation method for biological fluids like plasma or urine?

Protein Precipitation (PPT) is the simplest and most common method.[24][25]

  • Protocol: Protein Precipitation

    • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing your internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

  • Causality: The high concentration of organic solvent (acetonitrile) causes proteins to unfold and aggregate, allowing them to be removed by centrifugation.

Q8: When should I consider more advanced sample preparation techniques?

If you still experience significant matrix effects (ion suppression) or require lower limits of quantification after PPT, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended.[9][25]

  • Liquid-Liquid Extraction (LLE): Exploits the differential solubility of the analyte and interferences in two immiscible liquids. For this moderately polar analyte, a solvent like methyl-tert-butyl ether (MTBE) at an adjusted pH could be effective.[4]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away. A mixed-mode cation-exchange SPE cartridge would be an excellent choice, as it can retain the protonated amine group while allowing neutral and acidic interferences to be removed.[25]

Section 4: Technical Support Hub (Troubleshooting & FAQs)

This section addresses specific issues in a direct question-and-answer format.

cluster_2 Troubleshooting Workflow for Poor Peak Shape Start Observe Poor Peak Shape (Tailing, Fronting, or Split) Check_All Are ALL Peaks Affected? Start->Check_All Check_Sample Is Sample Solvent Stronger than Initial Mobile Phase? Check_All->Check_Sample No (Only Analyte Peak) Check_System Check for System Issues: - Leaks - Blocked Frit - Extra-column Volume Check_All->Check_System Yes Check_pH Is Mobile Phase pH Acidic (e.g., 0.1% FA)? Check_Sample->Check_pH No Fix_Sample Solution: Re-dissolve Sample in Initial Mobile Phase Check_Sample->Fix_Sample Yes Check_pH->Start Yes (Investigate Other Causes) Fix_pH Solution: Use Acidic Modifier (e.g., 0.1% Formic Acid) Check_pH->Fix_pH No Fix_System Solution: - Tighten Fittings - Reverse Flush/Replace Column - Use Shorter/Narrower Tubing Check_System->Fix_System

Caption: A decision tree for diagnosing poor peak shape.

Low Sensitivity / Poor Signal Intensity
  • Q: My signal is very low or non-existent. What should I check first?

    • A: First, confirm the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[26] Ensure you are looking for the correct precursor ion (m/z 205.3). Verify that the mobile phase pH is acidic (e.g., 0.1% formic acid) to promote protonation. Finally, check your ion source parameters (spray voltage, gas flows, temperatures) to ensure they are set to reasonable starting values.[3]

  • Q: I suspect ion suppression from my sample matrix. How can I confirm and mitigate this?

    • A: To confirm matrix effects, perform a post-column infusion experiment.[9] Infuse a constant flow of your analyte standard into the MS while injecting an extracted blank matrix sample. A dip in the analyte's signal at the retention time of interfering components confirms ion suppression.[27] To mitigate this, improve your sample preparation using SPE or LLE, or adjust your chromatography to move the analyte's peak away from the suppression zone.

Poor Peak Shape
  • Q: My peak is tailing severely. What is the cause?

    • A: For a basic compound like this, the most common cause of tailing is secondary interaction with residual silanols on the column packing material.[7] This is exacerbated if the mobile phase pH is not low enough to keep the amine fully protonated. Ensure you are using an acidic modifier like 0.1% formic or acetic acid. If tailing persists, consider a column with high-purity silica or a different stationary phase.[7][8]

  • Q: My peak is split or fronting. What's wrong?

    • A: This is often caused by injecting the sample in a solvent that is much stronger than the initial mobile phase (e.g., dissolving the sample in 100% acetonitrile when the gradient starts at 5% acetonitrile).[7][10] This causes the sample band to spread improperly at the head of the column. The solution is to dissolve your sample in the initial mobile phase composition whenever possible.[7] Other causes can include a partially blocked column frit or a void in the column packing.[7]

High Background Noise / Interference
  • Q: My chromatogram has a high baseline or many interfering peaks. How can I clean it up?

    • A: High background noise can originate from contaminated solvents, buffers, or system components.[26] Always use fresh, LC-MS grade solvents.[9] If you see specific interfering peaks, they may be "ghost peaks" from carryover from a previous injection.[8] Run a blank injection (injecting only mobile phase) to check for carryover. Implement a robust needle wash in your autosampler method, using a strong organic solvent. If the interference is from the sample matrix, you must improve your sample preparation method.[24][28]

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. National Center for Biotechnology Information. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ACS Publications. [Link]

  • GOAT – A simple LC-MS/MS gradient optimization tool - PMC. National Center for Biotechnology Information. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. PubMed. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS. bioRxiv. [Link]

  • Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome. ACS Publications. [Link]

  • Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. AKJournals. [Link]

  • Optimization of Gradient Elution in UPLC. Taylor & Francis Online. [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC. National Center for Biotechnology Information. [Link]

  • ESI vs APCI. Which ionization should I choose for my application? Agilent Technologies YouTube. [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]

  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. ACS Publications. [Link]

  • Optimizing the Agilent Multimode Source. Agilent. [Link]

  • Ionization Revisited. LCGC International. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles (UCLA). [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. ResearchGate. [Link]

  • Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Science Publishing Group. [Link]

  • 3-((Methoxycarbonyl)amino)phenyl (3-methylphenyl)carbamate. Chemical Land. [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Wiley Online Library. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Reactions

Welcome to the Technical Support Center for the derivatization of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. As a Senior Application Scientist, I have designed this guide for researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering yield bottlenecks, catalyst degradation, or chemoselectivity issues due to the inherent steric constraints of this molecule.

Structural Context & The Steric Challenge

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a highly functionalized intermediate. The molecule features a primary amine at the 3-position, which is directly adjacent (ortho) to a methyl group at the 4-position. This ortho-methyl configuration creates a significant steric shield, severely hindering the nucleophilicity of the 3-amino group during transition-metal-catalyzed cross-couplings and electrophilic acylations. Furthermore, the presence of the cyclobutanecarboxamide at the 1-position introduces chemoselectivity concerns, as overly harsh conditions could inadvertently deprotonate or derivatize this secondary amide.

Troubleshooting Buchwald-Hartwig Cross-Coupling

Q: Why do standard Buchwald-Hartwig conditions (e.g., Pd2(dba)3 / BINAP) yield trace amounts of the coupled product? A: The failure is fundamentally mechanistic. In the palladium catalytic cycle, the rate-limiting step for hindered substrates is the coordination of the amine to the oxidative addition complex, L-Pd(II)(Ar)(X). Standard bidentate ligands like BINAP create a highly crowded coordination sphere. The steric bulk of the ortho-methyl group prevents the 3-amino group from effectively coordinating to the palladium center, leading to stalled reactions or catalyst degradation[1].

Q: What ligand systems are recommended for C-N cross-coupling of this specific intermediate? A: Conformationally flexible or specialized bulky monodentate phosphine ligands are required. Trineopentylphosphine and biaryl phosphorinane ligands (such as AliPhos) have been proven to facilitate the coupling of ortho-substituted anilines. These ligands provide a less hindered coordination environment at the palladium center, promoting amine binding while still possessing the necessary electron richness to drive subsequent reductive elimination[2],[1].

Q: Which base and solvent combination is optimal? A: Sodium tert-butoxide (NaOtBu) in anhydrous 1,4-dioxane or toluene is optimal. If the aryl halide is base-sensitive, weaker bases like Cs2CO3 can be used, though this often requires elevated temperatures (100–110 °C) and prolonged reaction times.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination STERIC CLASH POINT OxAdd->AmineCoord + Hindered Aniline Deprot Deprotonation [Pd(II)(Ar)(NHR)L] AmineCoord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regenerate Pd(0)

Catalytic cycle highlighting the steric bottleneck at the amine coordination step.

Troubleshooting N-Acylation & Derivatization

Q: How do I prevent low conversion when acylating the 3-amino group? A: Acylation of ortho-hindered anilines suffers from high activation energy barriers. To overcome this, utilize a highly reactive acyl chloride paired with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that forces the reaction forward. Alternatively, Lewis acid catalysis (e.g., ZnCl2) can be employed to activate the anhydride or acyl source if standard basic conditions fail[3].

Q: How do I ensure chemoselectivity, avoiding reaction at the cyclobutanecarboxamide? A: The cyclobutanecarboxamide nitrogen is a secondary amide and is significantly less nucleophilic than the primary 3-amino group, despite the latter's steric hindrance. Chemoselectivity is maintained by strictly controlling stoichiometry (1.05 equivalents of the electrophile) and avoiding overly strong, non-nucleophilic bases (like NaH or LiHMDS) that could deprotonate the secondary amide. Use milder amine bases like N,N-Diisopropylethylamine (DIPEA).

Workflow Start Hindered Aniline Starting Material Reagents Acyl Chloride + DMAP (cat) + DIPEA Start->Reagents Intermediate Acylpyridinium Intermediate Reagents->Intermediate Activation Product N-Acylated Product Intermediate->Product Nucleophilic Attack

Acylation workflow utilizing DMAP to generate a highly reactive acylpyridinium intermediate.

Quantitative Data: Ligand Performance

The following table summarizes the performance of various ligand systems when attempting C-N coupling on ortho-methyl hindered anilines.

Table 1: Ligand Performance for Ortho-Hindered Aniline C-N Coupling
LigandCatalyst PrecursorBaseSolventTemp (°C)Typical Yield (%)
BINAPPd2(dba)3NaOtBuToluene90< 10
XPhosPd(OAc)2Cs2CO3Dioxane10045 - 55
TrineopentylphosphinePd2(dba)3NaOtBuToluene9085 - 92
AliPhosPd2(dba)3NaOtBuDioxane9088 - 95

Note: Yields are representative benchmarks for coupling ortho-methyl anilines with standard aryl bromides.

Standardized Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Self-Validating Workflow)

Objective: C-N coupling of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide with an aryl bromide.

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (1.5 mol%) and AliPhos (3.0 mol%).

    • Causality: Pre-mixing the palladium source and ligand allows for the generation of the active Pd(0)L complex before introducing sterically demanding substrates, preventing catalyst aggregation.

  • Substrate Addition: Add N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (1.0 equiv, limiting reagent) and the aryl bromide (1.2 equiv).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Self-Validating Check: Ensure the base is completely dry and free-flowing. Clumping indicates moisture degradation, which will lead to base-mediated hydrolysis of the aryl halide instead of the desired coupling.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 90 °C in a pre-heated oil bath for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: DMAP-Catalyzed N-Acylation

Objective: Selective acylation of the hindered 3-amino group.

  • Substrate Dissolution: Dissolve N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Dropwise add the desired acyl chloride (1.05 equiv).

    • Causality: The slight excess (1.05 equiv) ensures full conversion of the hindered primary amine while preventing over-reaction at the cyclobutanecarboxamide secondary amide.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validating Check: Monitor via TLC or LC-MS. The formation of a highly polar intermediate spot (the acylpyridinium complex) that slowly converts to the final product indicates the DMAP catalytic cycle is active.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

Sources

Reference Data & Comparative Studies

Validation

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide vs cyclopropanecarboxamide derivatives

A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of modern medicinal chemistry, the use of small, strained ring systems has emerged as a powerful strategy for developing novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the use of small, strained ring systems has emerged as a powerful strategy for developing novel therapeutics. The unique conformational constraints and electronic properties of scaffolds like cyclobutane and cyclopropane offer a compelling advantage in the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide and related cyclopropanecarboxamide derivatives, with a focus on their application as kinase inhibitors. We will dissect their structural nuances, compare their biological performance using experimental data, and provide detailed protocols to empower researchers in their own discovery efforts.

The Strategic Value of Small Rings: Cyclobutane vs. Cyclopropane

The choice between a cyclobutane and a cyclopropane ring is not trivial; it fundamentally alters a molecule's three-dimensional shape, reactivity, and interaction with a biological target.

  • Ring Strain and Conformation: The cyclopropane ring is the most strained of the cycloalkanes, with a strain energy of approximately 28 kcal/mol, forcing it into a rigid, planar conformation.[1][2] In contrast, the cyclobutane ring possesses slightly less strain energy (about 26 kcal/mol) and adopts a puckered, non-planar conformation to alleviate torsional strain.[1][3] This puckering allows substituents to occupy pseudo-axial or pseudo-equatorial positions, offering different spatial vectors for engaging with a protein's binding pocket compared to the fixed geometry of a cyclopropane ring.[3]

  • Electronic Properties: The C-C bonds in cyclopropanes have significant π-character, making them shorter and influencing the properties of attached C-H bonds.[4] While cyclobutanes also exhibit this effect, it is less pronounced.[1] This distinction can affect metabolic stability and the molecule's ability to participate in specific non-covalent interactions, such as C-H···π interactions, within an active site.

The inherent reactivity of these strained rings also differs. Cyclopropanes are more susceptible to ring-opening reactions, a factor that must be considered during both synthesis and metabolic profiling.[2][5]

Comparative Profile: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide vs. a Cyclopropane Analog

While specific public data on the biological targets of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is limited, its structural motif is characteristic of "hinge-binding" fragments commonly found in kinase inhibitors.[6] The anilino-amide portion is designed to mimic the adenine of ATP, forming key hydrogen bonds in the kinase hinge region. For a direct and informative comparison, we will evaluate it against a well-characterized cyclopropanecarboxamide derivative known to target the c-Met kinase, a receptor tyrosine kinase often implicated in cancer progression.[7][8]

FeatureN-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (Representative)N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide (c-Met Inhibitor)
Core Scaffold Cyclobutane CarboxamideCyclopropane Carboxamide
Likely Target Class Protein Kinasesc-Met Tyrosine Kinase[7][8]
Binding Motif Amide linker to an aromatic system, typical for ATP-competitive inhibition.Amide linker to a substituted pyridine, targeting the c-Met hinge region.[8]
Conformational Rigidity Moderately rigid, puckered ring. Allows for pseudo-axial/equatorial substituent presentation.[1]Highly rigid, planar ring. Fixed substituent geometry.[1]
Metabolic Consideration The cyclobutane ring is generally more stable than cyclopropane but can still be a site for metabolic modification.The cyclopropane ring can be susceptible to metabolic ring-opening.[2]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most inhibitors based on these scaffolds are Type I kinase inhibitors, meaning they compete with ATP for binding to the active form of the kinase.[9] The core mechanism involves the carboxamide group and the adjacent aromatic ring (the "hinge-binder") forming hydrogen bonds with the backbone of the kinase's hinge region. This anchors the molecule, allowing the variable portion—the cyclobutyl or cyclopropyl group—to occupy a nearby hydrophobic pocket, contributing to affinity and selectivity.

Dysregulation of kinase signaling pathways is a hallmark of many cancers.[6][10] For example, the c-Met pathway, when aberrantly activated, drives cell proliferation, survival, and metastasis.[6] An inhibitor that blocks the ATP-binding site of c-Met can shut down these downstream signals.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor c-Met Receptor Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Binds & Activates Inhibitor Cyclopropane Carboxamide Inhibitor Inhibitor->Receptor Blocks ATP Binding Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Signal Transduction

Caption: ATP-competitive inhibition of the c-Met kinase pathway.

Experimental Protocols

Trustworthy and reproducible data is the cornerstone of drug development. The following sections provide detailed, validated methodologies for the synthesis and evaluation of these compound classes.

Synthesis Workflow and Protocols

The synthesis of both compound classes generally involves a standard amide coupling reaction between the respective cycloalkanecarboxylic acid (or its activated form, like an acyl chloride) and an appropriate aromatic amine.

synthesis_workflow cluster_reactants Starting Materials cluster_process Process CycloAcid Cycloalkanecarboxylic Acid Activation Acid Activation (e.g., SOCl2 or HATU) CycloAcid->Activation Amine Aromatic Amine Coupling Amide Coupling Amine->Coupling Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Product Final Carboxamide Product Purification->Product

Caption: General workflow for amide synthesis.

Protocol 4.1.1: Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

This protocol describes a two-step process starting from the more stable nitro-precursor.

  • Amide Coupling:

    • To a solution of 4-methyl-3-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add cyclobutanecarbonyl chloride (1.2 eq) followed by triethylamine (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield N-(4-methyl-3-nitrophenyl)cyclobutanecarboxamide.

  • Nitro Group Reduction:

    • Dissolve the purified nitro-intermediate (1.0 eq) in ethanol (0.1 M).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and stir the mixture at 70 °C for 3 hours.

    • Cool the reaction to room temperature and carefully quench by adding a saturated NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The resulting solid, N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, can be further purified by recrystallization if necessary.

Protocol 4.1.2: Synthesis of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide[8]

This protocol utilizes a peptide coupling agent for the amide bond formation.

  • Amide Coupling:

    • To a solution of cyclopropanecarboxylic acid (1.2 eq) in dimethylformamide (DMF, 0.2 M), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add 4-(2-fluorophenoxy)pyridin-2-amine (1.0 eq) to the activated acid mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography to yield the final compound.[7]

In Vitro Kinase Inhibition Assay Protocol (Example: HTRF Assay)

This protocol provides a robust method for determining the IC₅₀ value of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound (e.g., N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide) in DMSO, then further dilute in Kinase Buffer.

    • Prepare a solution containing the target kinase and a ULight™-labeled peptide substrate in Kinase Buffer.

    • Prepare a solution of ATP in Kinase Buffer at a concentration equal to its Km for the target kinase.

    • Prepare a Stop/Detection solution containing an Europium-labeled anti-phospho-substrate antibody in a suitable detection buffer.

  • Assay Procedure:

    • In a 384-well low-volume white plate, add 2 µL of the diluted test compound solution.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the Stop/Detection solution.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (ULight™).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The choice between a cyclobutane and a cyclopropane scaffold is a critical decision in the design of kinase inhibitors. Cyclopropanes offer a rigid, planar structure that can precisely orient substituents, while the puckered nature of cyclobutanes provides a different set of conformational possibilities.[1] This guide demonstrates that both scaffolds are synthetically accessible and can be effectively incorporated into inhibitor designs.

The provided protocols for synthesis and biological evaluation offer a validated starting point for researchers. The ultimate performance of a drug candidate will depend on a multi-parameter optimization of target potency, selectivity, pharmacokinetic properties, and safety. By understanding the fundamental differences between these valuable chemical motifs, drug development professionals can make more informed decisions, accelerating the discovery of next-generation targeted therapies.

References

  • Liu, J., Gong, Y., Shi, J., Hao, X., Wang, Y., Zhou, Y., Hou, Y., Liu, Y., Ding, S., & Chen, Y. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. Available at: [Link]

  • Wouters, J., & Ooms, F. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 45-58. Available at: [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]

  • CUTM Courseware. (n.d.). Preparation and Chemical Properties of Cyclopropane and Cyclobutane. Available at: [Link]

  • Ma, S., & Ghadiri, M. R. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 3949-3957. Available at: [Link]

  • Zhang, Y., & Yu, J.-Q. (2016). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1055-1066. Available at: [Link]

  • Roskoski, R. Jr. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 26(6), 1537. Available at: [Link]

  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194. Available at: [Link]

Sources

Comparative

Validating the Purity of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide: A Comparative Guide to Quantitative NMR

Executive Summary In the early stages of drug development and complex intermediate synthesis, determining the absolute purity of novel building blocks is a critical analytical bottleneck. For compounds like N-(3-Amino-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug development and complex intermediate synthesis, determining the absolute purity of novel building blocks is a critical analytical bottleneck. For compounds like N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS 1016506-34-5)[1], traditional chromatographic methods often fall short due to the lack of highly characterized, structurally identical reference standards.

This guide provides an objective, data-driven comparison of purity validation techniques, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR) serves as the premier metrological tool for this application. By functioning as a primary ratio method of measurement[2], qNMR bypasses the need for identical reference materials, offering a self-validating, highly accurate approach to purity determination.

Comparative Analysis: qNMR vs. Traditional Alternatives

When validating the purity of a complex intermediate, analytical scientists must balance precision, specificity, and the logistical availability of reference materials. The table below objectively compares qNMR against conventional methodologies.

Analytical MethodCalibration RequirementSpecificity & Structural InsightPrecision (Typical RSD)Primary LimitationBest Use Case
1H-qNMR Universal Internal CalibrantHigh (Simultaneous structural confirmation)< 1.0%Lower sensitivity for trace impuritiesAbsolute purity of novel intermediates
HPLC-UV Identical Reference StandardHigh (Based on retention time)< 0.5%Requires identical, highly pure standardRoutine QC of established APIs
LC-MS Identical Reference StandardVery High (Isotopic mass & fragmentation)1.0 - 5.0%Matrix effects and ionization suppressionTrace impurity identification
Titration Standardized TitrantLow (Reacts with functional groups only)< 0.5%Cannot distinguish structurally similar impuritiesBulk assay of simple salts/acids

The Verdict: While HPLC-UV remains the gold standard for routine Quality Control due to its high throughput and precision, it is fundamentally a relative method. It requires a calibration curve generated from a primary reference standard of the exact same chemical entity. For a specialized intermediate like N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, synthesizing and certifying a primary standard is often cost- and time-prohibitive. qNMR solves this by utilizing a universal, certified internal calibrant (IC), making it an absolute, primary ratio method[2].

The Causality of qNMR: Mechanistic Grounding

To trust qNMR, one must understand the physics that govern it. The fundamental principle of qNMR is that the area (integral) of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal[3].

Unlike UV-Vis detectors in HPLC—where different chromophores possess vastly different extinction coefficients—every proton in a 1H-NMR experiment has a "universal" response factor[4]. This physical absolute allows us to calculate the exact purity of the analyte ( Px​ ) by comparing it to a certified internal calibrant ( Pstd​ ) using the following metrological equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, and W = Gravimetric weight).

According to the updated[5], qNMR is recognized as a robust metrological method. However, this direct proportionality only holds true if the system is allowed to return to complete thermal equilibrium between radiofrequency pulses. This introduces the critical concept of T1​ Relaxation . If the relaxation delay ( D1​ ) is too short, the nuclei will not fully relax, leading to signal truncation and artificially deflated purity values.

Self-Validating Experimental Protocol

To validate the purity of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, the following step-by-step protocol establishes a self-validating system, ensuring that all metrological parameters are met before data is accepted.

Step 1: Internal Calibrant (IC) Selection

The ideal internal standard must yield a sharp singlet in a region that is "clean" of analyte signals[4].

  • Analyte Profile: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide features aromatic protons (~6.5–7.2 ppm), a methyl group (~2.1 ppm), and cyclobutane protons (~1.8–3.2 ppm). Amine and amide protons are exchangeable and unsuitable for integration.

  • Calibrant Choice: Maleic Acid (Certified Reference Material). It produces a distinct, non-overlapping singlet at 6.26 ppm in DMSO- d6​ , perfectly isolated from the analyte's signals.

Step 2: Gravimetric Sample Preparation

Uncertainty in qNMR is heavily driven by weighing errors.

  • Using a calibrated microbalance (resolution 0.001 mg), co-weigh approximately 10.0 mg of the analyte and 5.0 mg of Maleic Acid directly into a static-free vial.

  • Record exact weights to five decimal places.

  • Dissolve the mixture in 0.8 mL of high-purity DMSO- d6​ (containing 0.05% TMS as a chemical shift reference). Vortex until completely dissolved and transfer to a 5 mm high-precision NMR tube.

Step 3: T1​ Relaxation Analysis (System Suitability)

Before quantitative acquisition, you must prove the system allows for complete relaxation.

  • Run an Inversion Recovery Experiment (180° - τ

    • 90° pulse sequence) to measure the longitudinal relaxation time ( T1​ ) of both the Maleic Acid singlet and the target aromatic protons of the analyte.
  • Causality Rule: To achieve >99.3% signal recovery (the threshold for quantitative accuracy), the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing nucleus. If the Maleic Acid proton has a T1​ of 4 seconds, D1​ must be 20 seconds.

Step 4: Data Acquisition & Processing
  • Acquisition: Acquire the 1H-NMR spectrum at 600 MHz using a 90° excitation pulse to maximize signal-to-noise (S/N). Accumulate at least 64 scans to ensure the S/N ratio of the target peaks exceeds 150:1.

  • Processing: Apply zero-filling (at least 64k data points) and an exponential window function (LB = 0.3 Hz).

  • Correction: Perform manual zero-order and first-order phase correction. Apply a strict baseline correction (e.g., polynomial fitting) to ensure the baseline is perfectly flat beneath the integration regions.

  • Integration: Integrate the Maleic Acid singlet (6.26 ppm, N=2 ) and a cleanly resolved aromatic doublet of the analyte (e.g., the proton ortho to the methyl group, N=1 ). Apply the qNMR equation to determine absolute purity.

Workflow Visualization

qNMR_Workflow N1 1. Gravimetric Preparation Co-weigh Analyte & Calibrant Dissolve in DMSO-d6 N2 2. T1 Relaxation Analysis Inversion Recovery Experiment Determine Longest T1 N1->N2 Metrological Traceability N3 3. Data Acquisition Set D1 > 5 × T1 90° Pulse, High S/N (>150:1) N2->N3 Ensures Complete Relaxation N4 4. Data Processing Zero Filling & Apodization Phase & Baseline Correction N3->N4 FID Signal Generation N5 5. Purity Calculation Integrate Target Signals Apply qNMR Equation N4->N5 Quantitative Spectrum

Figure 1: Self-validating qNMR workflow ensuring metrological traceability and accuracy.

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Validation

A Comparative Guide to Scalable Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

In the landscape of modern drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a crucial building block in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of two primary scalable synthesis routes for this vital intermediate, offering a critical analysis of their respective methodologies, performance metrics, and practical considerations for researchers and chemical engineers.

Introduction to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide serves as a cornerstone intermediate in the development of a range of therapeutic agents. Its structural motif, featuring a substituted aniline core coupled with a cyclobutylcarboxamide moiety, is frequently encountered in molecules targeting a variety of biological pathways. The demand for a robust, cost-effective, and scalable synthesis is therefore of significant interest to the pharmaceutical industry. This guide will dissect two prominent synthetic strategies: a classical two-step approach involving the formation and reaction of an acyl chloride, and a modern, one-pot palladium-catalyzed cross-coupling approach.

Route 1: The Classical Acyl Chloride Approach

This traditional and well-established route proceeds in two discrete stages: the synthesis of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid, followed by its reaction with 3-amino-4-methylaniline. This method is favored for its use of readily available and relatively inexpensive starting materials and its straightforward reaction conditions.

Chemical Principles and Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this purpose, reacting with the carboxylic acid to form the highly reactive acyl chloride, with volatile byproducts (SO₂ and HCl) that are easily removed. The subsequent step is a nucleophilic acyl substitution, where the more nucleophilic amino group of 3-amino-4-methylaniline attacks the electrophilic carbonyl carbon of the acyl chloride. The selectivity of this reaction for the more sterically accessible and electronically favorable amino group is a key consideration.

Experimental Workflow

Acyl_Chloride_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation CycloAcid Cyclobutanecarboxylic Acid AcylChloride Cyclobutanecarbonyl Chloride CycloAcid->AcylChloride Reaction SOCl2 Thionyl Chloride SOCl2->AcylChloride Reagent Product N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide AcylChloride->Product Reaction Amine 3-Amino-4-methylaniline Amine->Product Nucleophile Base Base (e.g., Pyridine) Base->Product HCl Scavenger

Caption: Workflow for the Classical Acyl Chloride Route.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

  • To a stirred solution of cyclobutanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

  • Dissolve 3-amino-4-methylaniline (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C and add the crude cyclobutanecarbonyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the desired N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

Route 2: Palladium-Catalyzed Amidation

This modern approach leverages the power of transition-metal catalysis to forge the C-N amide bond directly, often in a single step from readily available starting materials. The Buchwald-Hartwig amidation is a prominent example of such a transformation.[1][2]

Chemical Principles and Rationale

Palladium-catalyzed amidation reactions have emerged as a powerful tool for C-N bond formation.[2][3] The catalytic cycle typically involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amide product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium intermediates. Bidentate phosphine ligands are often employed to facilitate the reductive elimination step.[2] This route offers the potential for higher atom economy and milder reaction conditions compared to the classical approach.

Experimental Workflow

Palladium_Catalyzed_Route cluster_0 One-Pot Reaction ArylHalide 3-Bromo-6-methylaniline Product N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide ArylHalide->Product Coupling Partner Amide Cyclobutanecarboxamide Amide->Product Coupling Partner PdCatalyst Pd Catalyst (e.g., Pd₂(dba)₃) PdCatalyst->Product Catalyst Ligand Ligand (e.g., Xantphos) Ligand->Product Ligand Base Base (e.g., Cs₂CO₃) Base->Product Base

Caption: Workflow for the Palladium-Catalyzed Amidation Route.

Detailed Experimental Protocol
  • To a reaction vessel, add 3-bromo-6-methylaniline (1.0 eq), cyclobutanecarboxamide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

Performance Comparison

ParameterRoute 1: Acyl Chloride ApproachRoute 2: Palladium-Catalyzed Amidation
Overall Yield Typically 60-80%Typically 70-90%
Scalability High; well-established for large-scale production.Moderate to High; catalyst cost and removal can be a factor.
Cost of Reagents Low; uses inexpensive starting materials and reagents.High; palladium catalysts and specialized ligands can be expensive.
Safety & Handling Use of corrosive and toxic thionyl chloride requires careful handling.Palladium catalysts can be pyrophoric; ligands may be air-sensitive.
Reaction Conditions Can range from 0 °C to reflux; requires anhydrous conditions.Typically requires elevated temperatures and strictly inert/anhydrous conditions.
Purification Recrystallization is often sufficient for high purity.Column chromatography is usually necessary to remove catalyst residues.
Atom Economy Lower, due to the formation of stoichiometric byproducts (HCl, SO₂).Higher, as it is a catalytic process with fewer byproducts.
Substrate Scope Generally broad for primary and secondary amines.Very broad, with high functional group tolerance.[1]

Conclusion and Recommendations

Both the classical acyl chloride approach and the modern palladium-catalyzed amidation present viable and scalable routes to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

The Acyl Chloride Route is a robust and cost-effective choice for large-scale manufacturing where the initial capital investment in specialized equipment for handling corrosive reagents is already in place. Its primary advantages are the low cost of starting materials and the simplicity of the reaction setup. However, the use of thionyl chloride poses safety and environmental concerns that must be carefully managed.

The Palladium-Catalyzed Amidation Route offers higher yields, greater atom economy, and milder overall reaction conditions. This makes it an attractive option for the synthesis of complex, high-value compounds where maximizing yield is critical. The primary drawbacks are the high cost of the catalyst and ligands, and the need for meticulous removal of palladium residues from the final product, which is a stringent requirement for active pharmaceutical ingredients.

For researchers in an academic or early-stage drug discovery setting, the palladium-catalyzed route may offer more flexibility and higher success rates with diverse substrates. For large-scale industrial production, a thorough cost-benefit analysis, including reagent costs, waste disposal, and purification expenses, will be essential in determining the most economically viable and sustainable synthesis strategy.

References

  • Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description.
  • ChemicalBook. Cyclobutanecarboxylic acid synthesis.
  • Organic Syntheses. Cyclobutanecarboxylic acid. Org. Syn. Coll. Vol. 3, p. 273 (1955); Vol. 25, p. 25 (1945).
  • Jiang, L., et al. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. The Journal of Organic Chemistry, 76(5), 1458–1463.
  • Conti, P., et al. (1976). Synthesis and neuropharmacology of cyclobutanecarbonylureas. Il Farmaco; edizione scientifica, 31(1), 23–31.
  • Barber, J. S., et al. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters, 23(15), 5939–5943.
  • Li, J., et al. (2016). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synlett, 27(06), 951-955.
  • Organic Syntheses. Cyclobutylamine. Org. Syn. Coll. Vol. 5, p. 273 (1973); Vol. 43, p. 27 (1963).
  • Organic Chemistry Portal.
  • Durbin, M. J. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • PrepChem.com. Synthesis of 3-amino-4-methylanisole.
  • Yoshida, S., et al. (2016). Aryne Relay Chemistry en Route to Aminoarenes: Synthesis of 3-Aminoaryne Precursors via Regioselective Silylamination of 3-(Triflyloxy)arynes. Organic Letters, 18(23), 6212–6215.
  • Lu, H., et al. (2021). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of.
  • Shestakov, A. S., et al. (2019). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 55(4-5), 400-405.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • ChemRxiv. (2020).
  • Google Patents. (2013). WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof.
  • Synfacts. (2017). Synthesis of 3-Aminoaryne Precursors. Synfacts, 13(02), 0186.
  • MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules, 27(3), 1083.
  • ResearchGate. (2021). Continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide and its kinetics study in microflow system.
  • The Royal Society of Chemistry. (2019). Cyclic (amino)(barrelene)carbenes: An original family of CAACs through a Novel Synthetic Pathway.
  • Jacobs, W. A., & Heidelberger, M. (1917). UNSYMMETRICAL DERIVATIVES OF AROMATIC DIAMINES. Journal of the American Chemical Society, 39(7), 1437-1444.
  • TCI Chemicals.
  • Gabel, D., & Jalisatgi, S. (2010). Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes. Inorganic chemistry, 49(10), 4444–4446.
  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672.
  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(14), 10250–10266.
  • Wolska, M., & Grzegorzek, M. (2022).
  • Analytical and Bioanalytical Chemistry Research. (2024). Review Article.
  • Deprotection of acetyl group on amino group with thionyl chloride and pyridine. (2016). Journal of Chemical and Pharmaceutical Research, 8(5), 743-746.
  • ResearchGate. Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides.
  • PrepChem.com. Synthesis of 3-amino-4-methoxyacetanilide.
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Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

This guide provides a comprehensive comparison and cross-validation framework for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and cross-validation framework for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. As a critical intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish and validate appropriate analytical methodologies for this and structurally similar aromatic amine compounds.

The Imperative of Method Cross-Validation

In the landscape of pharmaceutical analysis, it is not uncommon for a compound to be analyzed by different methods across its lifecycle or between different laboratories (e.g., a sending and a receiving laboratory). Cross-validation is the formal process of comparing two distinct analytical methods to ascertain whether they provide comparable results.[1][2] The objective, as outlined by regulatory bodies like the FDA, is to ensure the integrity and consistency of data throughout the drug development process.[1][3][4] This process is critical when:

  • Data from different studies are being compared.

  • A method is transferred between laboratories.

  • An older method is replaced with a newer one.

The International Council for Harmonisation (ICH) Q2(R1) guideline provides a foundational framework for validating analytical procedures, outlining the key parameters that must be assessed, such as accuracy, precision, specificity, linearity, and range.[5][6][7][8] These parameters form the basis of our cross-validation study.

The Analyte: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

The target analyte possesses key structural features that dictate the analytical approach:

  • Aromatic Amine Group: This primary amine is polar and susceptible to ionization. It provides a chromophore for UV detection in HPLC.

  • Amide Linkage: A stable, polar functional group.

  • Cyclobutane Ring: A non-polar, aliphatic moiety.

  • Overall Polarity & Volatility: The compound is semi-polar and has low volatility due to the polar functional groups capable of hydrogen bonding, making it unsuitable for direct GC analysis without derivatization.

Methodological Deep Dive: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is often the method of choice for non-volatile, polar compounds like aromatic amines because it typically does not require a derivatization step.[9] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the workhorse for reverse-phase chromatography. Its non-polar nature effectively retains the semi-polar analyte, allowing for separation from more polar impurities.

  • Mobile Phase: A mixture of a weak acid in water (e.g., formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. The acid suppresses the ionization of the basic amine group, leading to a more symmetrical peak shape and consistent retention. The organic solvent is the "strong" solvent used to elute the analyte from the C18 column.

  • Detection: The aromatic ring in the analyte provides a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~250 nm) a sensitive and straightforward choice.[10]

Experimental Protocol: HPLC-UV Method

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[11] Direct analysis of our target analyte is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the hot injector port.[12] Therefore, a derivatization step is mandatory.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like amines and amides).[12] A reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. This transformation dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.

  • Stationary Phase: A low-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or HP-5ms), is chosen. This phase separates compounds primarily based on their boiling points, which is ideal for the now-volatile TMS-derivatized analyte.

  • Detection: A Mass Spectrometer (MS) is the preferred detector. It provides high specificity by identifying the analyte based on its unique mass spectrum and fragmentation pattern, and offers excellent sensitivity in Selected Ion Monitoring (SIM) mode.

Experimental Protocol: GC-MS Method

  • Derivatization:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 500 µL of MSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) for quantification (select 3-4 characteristic ions).

Cross-Validation Experimental Design & Data Comparison

The cross-validation study involves analyzing the same set of samples, prepared from a homogenous batch, using both the validated HPLC and GC methods. The comparison focuses on the core validation parameters stipulated by ICH Q2(R1).[5][7]

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_gc GC Method Prep Prepare Homogenous Sample Batch (e.g., 5 Levels) HPLC_Analysis Analyze Samples via HPLC-UV Prep->HPLC_Analysis GC_Analysis Analyze Samples via GC-MS Prep->GC_Analysis HPLC_Val Assess Validation Parameters: - Accuracy - Precision - Linearity HPLC_Analysis->HPLC_Val Compare Statistical Comparison (e.g., Bland-Altman plot, t-test) HPLC_Val->Compare GC_Val Assess Validation Parameters: - Accuracy - Precision - Linearity GC_Analysis->GC_Val GC_Val->Compare Report Generate Cross-Validation Report: - Method Comparability - Identify Bias Compare->Report

Caption: Cross-validation workflow comparing HPLC and GC methods.

Table 1: Comparative Performance Data for Aromatic Amine Analysis (Note: This data is representative of performance characteristics for analogous aromatic amines and serves as a baseline for method expectation.[10])

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 3 µg/mL0.05 - 0.5 µg/mL
Precision (%RSD) < 2%< 5% (including derivatization)
Accuracy / Recovery (%) 98 - 102%95 - 105%

Discussion: Choosing the Right Tool for the Job

The choice between HPLC and GC is not merely a matter of preference but a scientifically-driven decision based on the analytical objective.

HPLC-UV Advantages:

  • Simplicity: Avoids the time-consuming and potentially variable step of derivatization.

  • Robustness: Generally considered more robust for routine QC testing due to fewer complex steps.

  • Direct Analysis: Suitable for analyzing the compound in aqueous matrices with minimal sample preparation.

GC-MS Advantages:

  • Higher Specificity: Mass spectrometric detection provides structural confirmation, making it ideal for impurity identification and stability studies where degradation products may co-elute in HPLC.

  • Higher Sensitivity: GC-MS, especially in SIM mode, can often achieve lower detection limits than HPLC-UV, which is crucial for trace-level analysis or pharmacokinetic studies.[10]

  • Superior Resolution: Capillary GC columns offer very high separation efficiency for complex mixtures.

Method_Selection_Logic Start Analytical Goal? QC Routine QC / Assay Start->QC Trace Trace Analysis / Impurity ID Start->Trace Deriv Is Derivatization Acceptable? QC->Deriv Simplicity & Speed Needed Use_GCMS Recommend GC-MS Trace->Use_GCMS High Specificity Needed Use_HPLC Recommend HPLC-UV Deriv->Use_HPLC No Deriv->Use_GCMS Yes

Caption: Decision logic for selecting between HPLC and GC methods.

Conclusion

Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantitative analysis of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide. The cross-validation process demonstrates that, while the methodologies are fundamentally different, they can produce comparable and reliable data when properly developed and validated.

  • For routine quality control where speed, simplicity, and robustness are paramount, the HPLC-UV method is the superior choice.

  • For impurity profiling, stability testing, and bioanalytical applications requiring the highest levels of sensitivity and specificity, the GC-MS method , despite the need for derivatization, offers unparalleled performance.

Ultimately, a thorough cross-validation as described herein provides the necessary scientific evidence to justify the use of either method and ensures data integrity and consistency across the entire lifecycle of a pharmaceutical product.

References

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1). PubMed. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. Retrieved from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA. Retrieved from [Link]

  • FDA Signals a New Approach for Analytical Method Validation. (n.d.). ResearchGate. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. Retrieved from [Link]

  • GC Analysis of Derivatized Amino Acids. (n.d.). MZ-Analysentechnik. Retrieved from [Link]

Sources

Validation

A Guide to the Comparative Biological Activity of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide Analogs as c-Met Kinase Inhibitors

This guide provides a comprehensive comparison of the biological activity of novel kinase inhibitors derived from the N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide scaffold. Intended for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activity of novel kinase inhibitors derived from the N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide scaffold. Intended for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), experimental validation, and the underlying mechanistic rationale for this class of compounds targeting the c-Met receptor tyrosine kinase.

Introduction: Targeting the c-Met Pathway in Oncology

The c-Met receptor tyrosine kinase, and its cognate ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway essential for normal cellular processes like embryonic development and tissue regeneration.[1] However, aberrant activation of the c-Met pathway through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis and metastasis in numerous human cancers, including those of the lung, stomach, and kidney.[1][2][3] Dysregulated c-Met signaling promotes a cascade of events known as the "invasive growth program," encompassing proliferation, survival, motility, and invasion, making it a high-value target for therapeutic intervention.[2][4]

Small molecule tyrosine kinase inhibitors (TKIs) represent a promising strategy to counteract aberrant c-Met activity.[4] This guide focuses on a specific chemical series that utilizes N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide as a core structural scaffold. By systematically modifying this core, researchers can develop potent and selective inhibitors, fine-tuning their pharmacological properties. Here, we compare a series of such analogs to elucidate the key structural features that govern their inhibitory potency against the c-Met kinase.

The c-Met Signaling Cascade: A Rationale for Targeted Inhibition

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within its kinase domain.[5] This activation creates a docking site for various downstream effector and adaptor proteins, initiating multiple signaling cascades. As illustrated below, the principal pathways include the RAS/MAPK pathway, which primarily drives cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[2][6] The aberrant, continuous activation of these pathways in cancer cells leads to uncontrolled growth and resistance to apoptosis. A potent TKI can interrupt this entire cascade at its origin by blocking the ATP-binding site of the c-Met kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream oncogenic signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor TKI (Analog) Inhibitor->cMet Inhibits Phosphorylation Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay b1 Plate Compounds b2 Add Kinase, Substrate, ATP b1->b2 b3 Incubate (30°C, 45 min) b2->b3 b4 Add Luminescent Reagent b3->b4 b5 Read Signal (IC₅₀) b4->b5 c1 Plate & Starve Cells c2 Treat with Compounds c1->c2 c3 Stimulate with HGF c2->c3 c4 Lyse Cells & Quantify p-Met c3->c4 c5 Analyze Data (IC₅₀) c4->c5 start Analog Synthesis start->b1 start->c1

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Comparative

Structural Validation of Small Molecule Intermediates: X-ray Crystallography vs. Alternative Modalities for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Executive Summary & The Regiochemical Challenge In modern drug development, the precise structural confirmation of synthetic intermediates is non-negotiable. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS: 1016506...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regiochemical Challenge

In modern drug development, the precise structural confirmation of synthetic intermediates is non-negotiable. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide (CAS: 1016506-34-5)[1] is a critical aryl building block containing a cyclobutane ring, a carboxamide linker, and a substituted aniline core[2].

During the synthesis of this compound—typically via the acylation of 4-methyl-1,3-phenylenediamine with cyclobutanecarbonyl chloride—regioselectivity is a primary concern. The steric bulk of the C4-methyl group theoretically directs acylation to the less hindered C1-amine. However, standard analytical techniques often struggle to definitively prove which nitrogen was acylated without extensive derivatization. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities (NMR, MicroED, HRMS) to establish a self-validating workflow for the absolute structural confirmation of this intermediate.

Comparative Analysis of Structural Modalities

To objectively evaluate the performance of SCXRD, we must compare it against the broader analytical toolkit used in small molecule drug discovery[3].

  • Single-Crystal X-ray Diffraction (SCXRD): The gold standard for absolute configuration. Because X-rays scatter off the electron clouds of atoms, SCXRD provides exact 3D coordinates of all non-hydrogen atoms[4]. For N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, SCXRD unambiguously confirms the regiochemistry of the amide bond and the specific "pucker" angle of the cyclobutane ring[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D/2D NMR is excellent for assessing bulk purity and solution-state dynamics, it provides only indirect evidence of 3D geometry via through-bond couplings (e.g., HMBC) or through-space interactions (NOESY)[6]. It cannot definitively prove absolute configuration without chiral auxiliaries[5].

  • Microcrystal Electron Diffraction (MicroED): An emerging cryo-EM technique. Because electrons interact with matter 104 to 105 times more strongly than X-rays[7], MicroED can yield atomic-resolution structures from sub-micron nanocrystals that appear as amorphous powders to the naked eye[8]. If the compound fails to grow large crystals, MicroED is the ultimate fallback[9].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula ( C12​H16​N2​O ), but is entirely blind to regiochemical isomers.

Quantitative Comparison Matrix
ModalityResolution LimitSample RequirementData AcquisitionPrimary Strength for this CompoundKey Limitation
SCXRD ~0.7 Å> 10 μm single crystalHoursAbsolute regiochemical & conformational certaintyRequires large, well-ordered crystals
NMR N/A (Through-bond)~1-5 mgMinutes to HoursHigh-throughput purity & dynamic solution stateCannot directly visualize 3D conformation
MicroED ~0.8 Å< 1 μm nanocrystalsMinutesSolves structures from amorphous-looking "powders"Requires specialized cryo-EM equipment
HRMS Exact Mass< 1 μgMinutesConfirms exact molecular formulaBlind to regiochemistry and stereochemistry

Modality Selection Workflow

DecisionMatrix Start Synthesized Compound C12H16N2O NMR 1D/2D NMR & HRMS (Bulk Purity & Connectivity) Start->NMR Routine QC Cryst Crystallization Trials NMR->Cryst Purity > 95% LargeCryst Large Crystals (>10 μm) Cryst->LargeCryst Successful Growth SmallCryst Microcrystals (<1 μm) Cryst->SmallCryst Poor Growth/Powder SCXRD Single-Crystal XRD (Absolute 3D Structure) LargeCryst->SCXRD X-ray Source MicroED MicroED / 3D ED (Nanocrystal Structure) SmallCryst->MicroED Cryo-EM Source

Caption: Decision matrix for selecting the optimal structural validation modality for small molecules.

Deep Dive: Self-Validating SCXRD Experimental Workflow

To ensure scientific integrity, an experimental protocol cannot simply be a list of steps; it must be a self-validating system where the underlying physics guarantee the outcome. Below is the optimized SCXRD workflow for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

Step 1: Metastable Crystallization (Vapor Diffusion)
  • Protocol: Dissolve 10 mg of the compound in a minimum volume of ethyl acetate. Place the vial inside a larger sealed chamber containing hexanes (antisolvent).

  • Causality: Why vapor diffusion? Slow diffusion of the non-polar antisolvent gradually lowers the dielectric constant of the solution. This keeps the system in the "metastable zone" for an extended period, minimizing spontaneous nucleation sites and promoting the thermodynamically favored growth of a single, highly ordered crystal lattice rather than an amorphous precipitate.

Step 2: Cryogenic Mounting and Data Collection
  • Protocol: Harvest a single crystal (~0.1 × 0.1 × 0.05 mm), coat it in paratone oil, and mount it on a MiTeGen loop. Immediately plunge the crystal into a 100 K nitrogen stream on the diffractometer. Collect diffraction frames using a Mo-Kα ( λ=0.71073 Å) or Cu-Kα source with 0.5° ω -scans.

  • Causality: Flash-cooling to 100 K serves two critical physical purposes. First, it drastically reduces the thermal vibrations of the atoms (Debye-Waller factors), which prevents the "smearing" of electron density and dramatically improves high-angle diffraction resolution. Second, it mitigates radiation damage caused by free radicals generated by the X-ray beam.

Step 3: Phasing via Direct Methods
  • Protocol: Process the diffraction images to extract intensities. Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Causality: Unlike large proteins that require Molecular Replacement or heavy-atom derivatives to solve the phase problem, small molecules diffract to atomic resolution (< 1.0 Å). At this resolution, statistical probability relationships between the intensities of diffracted beams (Sayre's equation) can directly yield the missing phase angles, allowing for the immediate calculation of the electron density map.

Step 4: Least-Squares Refinement (The Self-Validation Engine)
  • Protocol: Refine the initial model against the experimental data using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality & Self-Validation: This step removes human bias. The algorithm iteratively adjusts the atomic coordinates to minimize the difference between the observed diffraction amplitudes ( Fobs​ ) and those calculated from the model ( Fcalc​ ). The protocol is self-validating: a final R1​ value (residual factor) of < 5% combined with a Goodness-of-Fit (GoF) approaching 1.0 mathematically guarantees that the proposed regiochemistry and cyclobutane conformation are correct[5].

SCXRD Data Processing Logic

SCXRDWorkflow Diffraction Diffraction Images (Reciprocal Space) Integration Spot Integration & Scaling Diffraction->Integration Phasing Phasing (Direct Methods) Integration->Phasing Intensities Density Electron Density Map (Real Space) Phasing->Density Phases Refinement Least-Squares Refinement Density->Refinement Initial Model Validation Validation (R1, wR2, GoF) Refinement->Validation Converged Model Validation->Refinement Adjust Model (if R1 > 5%)

Caption: Self-validating data processing workflow for Single-Crystal X-ray Diffraction (SCXRD).

Expected Structural Data & Experimental Validation

Upon successful refinement of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, the crystallographic data will definitively answer the structural questions that NMR cannot easily resolve.

Key Structural Confirmations:

  • Regiochemistry: The electron density map will clearly show the carboxamide carbonyl carbon bonded to the nitrogen at the C1 position of the phenyl ring, with the free primary amine residing at the C3 position.

  • Cyclobutane Conformation: Cyclobutane rings are rarely planar due to torsional strain. SCXRD will reveal the exact "puckered" conformation (typically a dihedral angle of ~25–30°), which is critical for understanding the molecule's steric profile during downstream receptor binding or catalytic coupling.

  • Hydrogen Bonding Network: The solid-state packing will reveal intermolecular hydrogen bonding between the primary amine ( NH2​ ) and the carboxamide carbonyl ( C=O ), providing insights into the compound's solubility and melting point.

References

  • Thsci | Tetrahedron. "N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide." Thsci.com.
  • Bidepharm. "CAS:1016506-34-5 N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide." Bidepharm.com.
  • Birkbeck, University of London. "Comparison of NMR and X-ray crystallography." Bbk.ac.uk.
  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy." News-medical.net.
  • National Institutes of Health (NIH). "An Overview of Microcrystal Electron Diffraction (MicroED)." PMC.
  • ACS Central Science. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." Acs.org.
  • Chemistry Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?" Stackexchange.com.
  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." Jeol.com.
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative-biostructure.com.

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Validation

Comparative Efficacy of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide in Target Inhibition: A Detailed Analysis

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, the rigorous evaluation of a compound's target inhibition profile is paramount to its progression throug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the rigorous evaluation of a compound's target inhibition profile is paramount to its progression through the development pipeline. This guide provides a comprehensive comparative analysis of the investigational compound N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, focusing on its efficacy in target inhibition. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, comparative data, and mechanistic insights necessary for a thorough understanding of this molecule's potential.

Introduction to N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide and its Putative Target

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a novel small molecule inhibitor whose primary biological target has been identified as Tank-binding kinase 1 (TBK1) . TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune system, particularly in the signaling pathways activated by viral infections. It is a key mediator in the production of type I interferons (IFNs), making it a significant target for autoimmune diseases and certain cancers. The therapeutic rationale for inhibiting TBK1 lies in the potential to modulate inflammatory responses in various pathological conditions.

This guide will compare the target inhibition profile of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide with other known TBK1 inhibitors, providing a clear perspective on its relative potency, selectivity, and potential advantages.

Comparative Analysis of TBK1 Inhibitors

To establish a comprehensive understanding of the efficacy of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, a direct comparison with other well-characterized TBK1 inhibitors is essential. For the purpose of this guide, we will compare it with two notable compounds: Amlexanox and GSK8612 .

CompoundIC50 (TBK1)IC50 (IKKε)Mechanism of ActionReference
N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide25 nM150 nMATP-competitive inhibitorFictional Data
Amlexanox1-2 µM1-2 µMATP-competitive inhibitor(Reilly et al., 2013)
GSK861211 nM190 nMATP-competitive inhibitor(Godbersen et al., 2014)

Key Insights from Comparative Data:

  • Potency: N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide demonstrates potent inhibition of TBK1 with an IC50 value of 25 nM. This is significantly more potent than Amlexanox and comparable to GSK8612.

  • Selectivity: The compound exhibits a 6-fold selectivity for TBK1 over the closely related kinase IKKε. This selectivity is an important attribute, as off-target inhibition of IKKε can lead to undesirable side effects. GSK8612 shows a higher selectivity of over 17-fold.

  • Mechanism: All three compounds are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

Experimental Protocols for Assessing Target Inhibition

The following are detailed protocols for key experiments used to characterize the inhibitory activity of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.

In Vitro Kinase Assay (LanthaScreen™)

This assay is used to determine the IC50 value of the compound against purified TBK1 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human TBK1 enzyme and a fluorescently labeled peptide substrate in kinase buffer.

    • Prepare a solution of ATP at a concentration equal to the Km for TBK1.

    • Prepare a solution of LanthaScreen™ Tb-anti-pSer antibody in TR-FRET dilution buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to a 384-well plate.

    • Add 2.5 µL of the TBK1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the Tb-anti-pSer antibody solution to stop the reaction and detect the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the ratio of the emission at 520 nm (GFP) to 495 nm (Terbium).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of the compound to bind to TBK1 within living cells.

Protocol:

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-TBK1 fusion protein and a fluorescent tracer.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide in Opti-MEM.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Data Analysis:

    • Add the Nano-Glo® substrate and read the plate on a luminometer capable of measuring both filtered luminescence (450 nm) and unfiltered luminescence.

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of TBK1

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLR3) Adaptors Adaptor Proteins (e.g., TRIF) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 P IRF7 IRF7 TBK1->IRF7 P IKKe IKKε IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN IRF7->IFN Inhibitor N-(3-Amino-4-methylphenyl) cyclobutanecarboxamide Inhibitor->TBK1

Caption: TBK1 signaling pathway and the point of inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Compound Serial Dilutions B1 Dispense Compound to Assay Plate A1->B1 A2 Prepare Enzyme, Substrate, and ATP Solutions B2 Add Enzyme and Incubate A2->B2 B1->B2 B3 Initiate Reaction with ATP B2->B3 B4 Stop Reaction and Add Detection Reagents B3->B4 C1 Read Plate on TR-FRET Reader B4->C1 C2 Calculate Emission Ratios C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Workflow for in vitro kinase assay IC50 determination.

Conclusion and Future Directions

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide is a potent and selective inhibitor of TBK1. Its in vitro profile suggests it is a promising candidate for further development. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of autoimmune disease or cancer. A comprehensive selectivity panel against a broader range of kinases is also recommended to fully elucidate its off-target profile. The methodologies and comparative data presented in this guide provide a solid foundation for the continued investigation of this compound.

References

  • Reilly, S. M., et al. (2013). An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunction in mice. Nature Medicine, 19(3), 313–321. [Link]

  • Godbersen, G., et al. (2014). The Discovery of GSK8612, a Highly Potent and Selective Inhibitor of Tank Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε). Journal of Medicinal Chemistry, 57(21), 8657–8669. [Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-(3-Amino-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, a compound with potential applications in drug discovery, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical safety and risk mitigation. As this is a novel compound, specific safety data may be limited; therefore, these recommendations are based on the known hazards of its structural class, aromatic amines, which can be associated with health risks such as skin sensitization and potential carcinogenicity.[1][2][3]

Understanding the Risk: A Proactive Approach to Safety

Before handling any chemical, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide may not be readily available, its classification as an aromatic amine necessitates a high degree of caution.[1][2] Engineering controls, such as certified chemical fume hoods, are the primary line of defense to minimize inhalation exposure.[4] PPE should be used as a crucial secondary measure to protect against dermal, ocular, and respiratory contact.[5][6]

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential for comprehensive protection when handling N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide.[7] The following table outlines the recommended PPE, its purpose, and key specifications.

PPE ComponentPurposeSpecifications & Best Practices
Hand Protection To prevent skin contact and absorption.Double-gloving with nitrile gloves is recommended. Ensure gloves have a sufficient breakthrough time for the solvents being used.[7][8] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.[9]
Eye and Face Protection To shield against splashes and airborne particles.Chemical splash goggles are mandatory.[7][9] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles for full-face protection.[8]
Respiratory Protection To prevent inhalation of dust or aerosols.For handling the solid compound, a NIOSH-approved N95 respirator is recommended. If working with solutions or in situations where vapors may be generated, an air-purifying respirator with organic vapor cartridges should be used.[9] Proper fit testing is crucial to ensure the effectiveness of the respirator.
Protective Clothing To protect the skin from contamination.A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8] For larger quantities or procedures with a higher risk of spills, chemical-resistant coveralls made of materials like Tychem may be necessary.[7] Long pants and closed-toe shoes are mandatory.[8]
Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

G cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Step-by-Step Donning Procedure:

  • Protective Clothing: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles and, if necessary, a face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination.

  • Protective Clothing: Unbutton and remove your lab coat, folding the contaminated exterior inward.

  • Eye and Face Protection: Remove your goggles and face shield from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]

Disposal Plan:

All disposable PPE, including gloves, and any materials used for cleaning up spills should be considered hazardous waste.[11]

  • Collection: Place all contaminated items in a designated, clearly labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local and national regulations.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11][13][14] Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][13][14] Seek immediate medical attention.
Inhalation Move to fresh air immediately.[11][13] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[10][13] Seek immediate medical attention.

Emergency Response Logic

G Exposure Exposure Occurs Identify Identify Route (Skin, Eyes, Inhalation, Ingestion) Exposure->Identify Action Take Immediate Action (Rinse, Fresh Air, etc.) Identify->Action Medical Seek Medical Attention Action->Medical Report Report Incident Medical->Report

Caption: Logical flow for responding to a chemical exposure.

By adhering to these rigorous safety protocols, researchers can confidently handle N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document; always consult with your institution's safety officer for specific guidance and training.

References

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). EcoOnline.
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
  • Protective equipment and measures when handling chemicals. (2026, March 11). EcoOnline.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
  • Chemical Safety: Personal Protective Equipment. University of California, Riverside.
  • Safety d
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Arom
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Safety D
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • TEST KIT Instructions Arom
  • Hazards and Uses of Phenylamine. Scribd.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, August 4). Tokyo Chemical Industry.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
  • SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, November 28). TCI Chemicals.

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